Antitubercular agent-17
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12BrN5O |
|---|---|
Molecular Weight |
346.18 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1-(4-methoxyphenyl)tetrazol-5-amine |
InChI |
InChI=1S/C14H12BrN5O/c1-21-13-7-5-12(6-8-13)20-14(17-18-19-20)16-11-4-2-3-10(15)9-11/h2-9H,1H3,(H,16,17,19) |
InChI Key |
LQTKPIJSBIBDLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Antitubercular Agent-17: A Technical Guide
An In-depth Examination of a Promising Class of (4-methoxyphenyl)-1H-tetrazol-5-amine Regioisomers
In the global fight against tuberculosis (TB), a disease caused by the resilient pathogen Mycobacterium tuberculosis, the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent discovery and development of novel therapeutic agents. This technical guide delves into the discovery and synthesis of a promising class of selective antitubercular agents: (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers. Within this class, "Antitubercular agent-17," also identified as compound 8a , has demonstrated significant potential, exhibiting potent activity against drug-resistant strains of M. tuberculosis.
This document provides a comprehensive overview of the synthesis, in vitro antimycobacterial activity, and preliminary safety profile of these compounds, with a focus on compound 8a . It is intended for researchers, scientists, and drug development professionals engaged in the field of infectious diseases and medicinal chemistry.
Discovery and Rationale
The development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers was born out of the need for new chemical entities with novel mechanisms of action to combat resistant mycobacteria. The tetrazole moiety, a bioisostere of the carboxylic acid group, is a key pharmacophore known to enhance lipophilicity and bioavailability, and is present in various clinically used drugs. Researchers hypothesized that the unique structural features of these regioisomers could lead to potent and selective antimycobacterial effects.
A study by Szulczyk and colleagues detailed the synthesis and evaluation of a series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers (1a-9a, 1b-9b).[1] Among these, the isomeric N-(bromophenyl)tetrazoles 8a and 9a emerged as the most promising candidates, displaying significantly stronger growth-inhibitory effects against a multidrug-resistant strain of Mycobacterium tuberculosis (Spec. 210) than first-line tuberculostatics.[1]
Synthesis of this compound (Compound 8a)
The synthesis of the (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers, including compound 8a , commences from their corresponding thiourea analogues. The general synthetic pathway involves a multi-step process. While the specific details for the synthesis of 1-(3-bromophenyl)-4-(4-methoxyphenyl)-1H-tetrazol-5-amine (8a ) are outlined in the primary literature, a generalized workflow is presented below.
Experimental Protocol: General Synthesis of 1-Aryl-4-(4-methoxyphenyl)-1H-tetrazol-5-amines
A general protocol for the synthesis of this class of compounds involves the following key steps:
-
Thiourea Analogue Formation: An appropriately substituted aniline is reacted with an isothiocyanate in a suitable solvent to yield the corresponding thiourea derivative.
-
Cyclization to Tetrazole: The thiourea analogue is then subjected to a cyclization reaction. This is typically achieved by reacting the thiourea with a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of sodium azide. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF).
-
Purification: The final product is purified using standard techniques such as column chromatography to yield the desired 1-aryl-4-(4-methoxyphenyl)-1H-tetrazol-5-amine.
In Vitro Antimycobacterial Activity
The in vitro antitubercular activity of compound 8a and its analogues was evaluated against various strains of Mycobacterium tuberculosis, including drug-sensitive and drug-resistant isolates. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency.
Data Presentation: Antimycobacterial Activity
| Compound | M. tuberculosis H37Rv (MIC, µg/mL) | M. tuberculosis Spec. 192 (MIC, µg/mL) | M. tuberculosis Spec. 210 (MDR) (MIC, µg/mL) | M. tuberculosis Spec. 800 (MIC, µg/mL) |
| 8a (this compound) | 2 | 2 | 2 | 128 |
| Isoniazid | - | - | >128 | - |
| Rifampicin | - | - | >128 | - |
| Ethambutol | - | - | 32 | - |
| Streptomycin | - | - | 16 | - |
| Data sourced from Szulczyk D, et al. Eur J Med Chem. 2020.[1] |
The data clearly indicates that compound 8a possesses potent activity against the multidrug-resistant strain Spec. 210, with an MIC value significantly lower than the first-line drugs ethambutol and streptomycin, and the resistant profile of isoniazid and rifampicin.
Experimental Protocol: MIC Determination (Microplate Alamar Blue Assay - MABA)
The MIC values are typically determined using a standardized microdilution method, such as the Microplate Alamar Blue Assay (MABA).
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared and added to each well.
-
Incubation: The plates are sealed and incubated at 37°C for a period of 5 to 7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.
-
Second Incubation: The plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity and Selectivity
A crucial aspect of drug development is to ensure that the compound is selectively toxic to the pathogen and not to the host cells. The cytotoxicity of the synthesized tetrazole derivatives was evaluated against mammalian cell lines.
Data Presentation: Cytotoxicity
| Compound | V79 (Chinese Hamster Lung Fibroblasts) IC50 (µM) | HaCaT (Human Keratinocytes) IC50 (µM) |
| 8a (this compound) | > 300 | > 300 |
| Data sourced from Szulczyk D, et al. Eur J Med Chem. 2020.[1] |
The results indicate that compound 8a displayed no significant cytotoxicity against the tested mammalian cell lines at the highest concentrations tested, suggesting a high degree of selectivity for mycobacteria.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) against mammalian cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Mammalian cells (e.g., V79 or HaCaT) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Synergy with Existing Antitubercular Drugs
To explore the potential of these novel compounds in combination therapy, their interaction with first-line antitubercular drugs was investigated.
Findings on Synergistic Effects
The study by Szulczyk et al. found that compound 9a , a regioisomer of 8a , exhibited a synergistic interaction with streptomycin.[1] Both compounds 8a and 9a showed additive effects when combined with isoniazid, rifampicin, and ethambutol.[1] These findings suggest that these novel tetrazole derivatives could potentially be used in combination regimens to enhance efficacy and combat drug resistance.
Experimental Protocol: Synergy Testing (Checkerboard Assay)
The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.
-
Plate Setup: A 96-well plate is set up with serial dilutions of Drug A along the rows and serial dilutions of Drug B along the columns. This creates a matrix of different concentration combinations.
-
Inoculation and Incubation: Each well is inoculated with a standardized suspension of M. tuberculosis and incubated.
-
MIC Determination: The MIC of each drug alone and in combination is determined, typically using a viability indicator like Alamar Blue.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation: The interaction is interpreted based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Mechanism of Action
The precise mechanism of action of these (4-methoxyphenyl)-1H-tetrazol-5-amine derivatives against M. tuberculosis has not yet been fully elucidated. However, the high selectivity of these compounds for mycobacteria suggests that they may target a pathway or enzyme that is unique to the pathogen and absent in mammalian cells. Further research, including target identification studies and molecular modeling, is required to understand how these compounds exert their potent antimycobacterial effects.
Conclusion and Future Directions
"this compound" (compound 8a ) and its regioisomers represent a promising new class of selective antitubercular agents. Their potent activity against multidrug-resistant M. tuberculosis, coupled with a favorable in vitro safety profile and the potential for synergistic interactions with existing drugs, highlights their potential for further development.
Future research should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to further enhance potency and improve pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the molecular target(s) to understand the basis of their antimycobacterial activity and to guide the development of next-generation inhibitors.
-
In Vivo Efficacy: Evaluation of the efficacy of lead compounds in animal models of tuberculosis to assess their therapeutic potential in a physiological setting.
The discovery of these novel tetrazole derivatives provides a valuable starting point for the development of new and effective treatments for tuberculosis, offering hope in the ongoing battle against this devastating global disease.
References
An In-depth Technical Guide to the Mechanism of Action of Antitubercular Agent-17 against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Antitubercular agent-17 (ATA-17), known chemically as isonicotinic acid hydrazide, is a highly specific and potent bactericidal agent against actively replicating Mycobacterium tuberculosis (Mtb).[1] It remains a cornerstone of first-line combination therapy for tuberculosis. This document provides a comprehensive technical overview of its mechanism of action, including the critical steps of prodrug activation, target engagement, and downstream metabolic disruption. We present key quantitative data, detailed experimental protocols for assessing its activity, and visual diagrams of the core pathways and workflows to support further research and development in this area.
Core Mechanism of Action
ATA-17 is a prodrug that requires bioactivation within the mycobacterial cell to exert its therapeutic effect.[2][3] The mechanism can be dissected into three primary stages: activation, inhibition of the primary target, and disruption of cell wall synthesis.
-
Prodrug Activation: ATA-17 freely diffuses into the Mtb bacillus. Inside the cell, it is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4] KatG converts ATA-17 into a reactive isonicotinoyl radical.[3][5]
-
Formation of the Inhibitory Adduct: The isonicotinoyl radical spontaneously reacts with the ubiquitous cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent INH-NAD adduct.[3][6]
-
Target Inhibition: This INH-NAD adduct is the active form of the drug. It specifically targets and acts as a slow, tight-binding inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[6][7]
-
Disruption of Mycolic Acid Synthesis: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for elongating fatty acids to produce mycolic acids.[3][8] Mycolic acids are unique, long-chain fatty acids that are essential structural components of the mycobacterial cell wall, providing a robust, waxy barrier.[1] By inhibiting InhA, the INH-NAD adduct blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[1][2]
Signaling and Action Pathway Diagram
The following diagram illustrates the multi-step mechanism of action of this compound.
Caption: Figure 1: Mechanism of Action of this compound.
Quantitative Data Summary
The in vitro activity of ATA-17 is typically quantified by its Minimum Inhibitory Concentration (MIC) and the inhibitory kinetics against its molecular target, InhA.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For ATA-17, MIC values are used to distinguish between susceptible and resistant strains of Mtb.
| Strain Type | Mtb Genotype | MIC Range (µg/mL) | Interpretation | Reference(s) |
| Susceptible | Wild-type katG and inhA | 0.02 - 0.1 | Highly Susceptible | [9][10] |
| Low-Level Resistant | Promoter mutations in inhA | 0.2 - 1.0 | Low-Level Resistance | [3][11] |
| Moderate Resistant | - | 1.0 - 4.0 | Moderate Resistance | [12][13] |
| High-Level Resistant | Mutations in katG (e.g., S315T) | > 4.0 | High-Level Resistance | [3][11] |
Enzyme Inhibition Kinetics
The INH-NAD adduct is a slow, tight-binding competitive inhibitor of InhA.[6] The binding affinity is a key determinant of the drug's potency.
| Parameter | Value | Description | Reference(s) |
| Target Enzyme | InhA (Enoyl-ACP Reductase) | --- | [6] |
| Inhibitor | INH-NAD Adduct | --- | [6] |
| Kd | < 0.4 nM | Dissociation constant for the InhA-inhibitor complex. | [14] |
| Inhibition Type | Slow, tight-binding, competitive | The adduct competes with the natural substrate (NADH). | [6] |
Key Experimental Protocols
Reproducible assessment of ATA-17's activity relies on standardized laboratory protocols. The following sections detail the methodologies for determining MIC, KatG activity, and InhA inhibition.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of ATA-17 against Mtb, based on the principles used in the Sensititre™ MYCOTB plate assay.[12][15]
-
Inoculum Preparation:
-
Scrape several colonies of Mtb from a solid medium (e.g., Middlebrook 7H11 agar).
-
Suspend the colonies in a saline-Tween solution.
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Use a 96-well microtiter plate containing lyophilized, two-fold serial dilutions of ATA-17 (e.g., from 0.25 to 4 µg/mL).[15]
-
Add the prepared Mtb inoculum to each well according to the manufacturer's instructions.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Incubation:
-
Seal the plate and incubate at 37°C.
-
Incubate for 14-21 days, or until visible growth (turbidity or pellet formation) is observed in the growth control well.
-
-
Reading and Interpretation:
-
Visually inspect the wells for bacterial growth. A magnifying mirror can aid observation.
-
The MIC is defined as the lowest concentration of ATA-17 that completely inhibits visible growth.[12]
-
Caption: Figure 2: Workflow for MIC Determination.
Protocol: KatG Catalase Activity Assay
This protocol measures the catalase activity of KatG by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically.[16]
-
Reagent Preparation:
-
Prepare 50 mM potassium phosphate buffer (pH 7.0).
-
Prepare a stock solution of 30% H₂O₂. Dilute fresh in phosphate buffer to a final working concentration of 5-10 mM.
-
Prepare purified KatG enzyme or cell-free extracts of Mtb.
-
-
Assay Procedure:
-
Use a UV-transparent 96-well plate or quartz cuvettes.
-
To each well/cuvette, add the phosphate buffer and the KatG enzyme sample.
-
To initiate the reaction, add the H₂O₂ working solution for a final reaction volume (e.g., 250 µL).
-
Immediately place the plate/cuvette in a spectrophotometer capable of kinetic reads.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 240 nm (A₂₄₀) every 10 seconds for 5 minutes at 22°C.[16] The decrease in A₂₄₀ is proportional to the decomposition of H₂O₂.
-
-
Calculation:
-
Calculate the rate of reaction (ΔA₂₄₀/min).
-
Use the molar extinction coefficient of H₂O₂ (ε₂₄₀ = 43.6 M⁻¹cm⁻¹) to convert the rate into units of catalase activity (µmol of H₂O₂ decomposed per minute per mg of protein).
-
Protocol: InhA Inhibition Assay (Mycolic Acid Synthesis)
This cell-based assay determines the effect of ATA-17 on its downstream target by measuring the inhibition of mycolic acid biosynthesis using a radiolabeled precursor.[8][17]
-
Culture Preparation:
-
Grow Mtb cultures in a suitable liquid medium (e.g., Sauton's medium) to mid-log phase.
-
Prepare dilutions of ATA-17 at various concentrations (e.g., 1x, 5x, 10x MIC).
-
-
Treatment and Labeling:
-
Treat the Mtb cultures with the different concentrations of ATA-17. Include an untreated control.
-
Immediately add ¹⁴C-labeled acetic acid (a metabolic precursor for fatty acids) to each culture at a final concentration of 1-2 µCi/mL.[8]
-
Incubate the cultures for 20-24 hours at 37°C.
-
-
Lipid Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Perform a total lipid extraction using a sequence of organic solvents (e.g., chloroform/methanol mixtures).
-
Saponify the extracted lipids to release the mycolic acids from the cell wall complex.
-
Esterify the mycolic acids to form mycolic acid methyl esters (MAMEs) for analysis.
-
-
Analysis by Thin-Layer Chromatography (TLC):
-
Spot the extracted MAMEs onto a silica TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Expose the dried TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids.
-
Quantify the radioactivity in the spots corresponding to MAMEs using densitometry or scintillation counting. Inhibition is observed as a dose-dependent decrease in the ¹⁴C-labeled MAMEs spot intensity.[17]
-
Caption: Figure 3: Workflow for InhA Inhibition Assay.
Conclusion
This compound's complex mechanism of action, requiring specific enzymatic activation to inhibit a critical cell wall synthesis pathway, makes it a highly effective and specific therapeutic. Understanding this mechanism is crucial for overcoming resistance, which most commonly arises from mutations preventing the drug's activation by KatG. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers working to characterize novel antitubercular agents, investigate resistance mechanisms, and develop next-generation therapies to combat tuberculosis.
References
- 1. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 4. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]
- 14. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. Rapid Kinetic Microassay for Catalase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Antitubercular Agent-17: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro efficacy studies conducted on the novel investigational compound, Antitubercular agent-17. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its activity against Mycobacterium tuberculosis, its intracellular efficacy, and its cytotoxic profile. The guide includes detailed experimental protocols and visual representations of workflows and potential mechanisms to facilitate a deeper understanding of the compound's preclinical characteristics.
Data Presentation: Quantitative Efficacy and Cytotoxicity
The in vitro activity of this compound was evaluated against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Furthermore, its ability to target intracellular bacteria and its effect on mammalian cell viability were assessed to determine its therapeutic potential.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
The MIC, defined as the lowest drug concentration that prevented a color change of the resazurin dye from blue to pink, was determined to assess the compound's potency against various mycobacterial strains.[1][2]
| M. tuberculosis Strain | Resistance Profile | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) | This compound MIC (µg/mL) |
| H37Rv | Drug-Susceptible | 0.05 | 0.1 | 0.25 |
| Clinical Isolate 1 | MDR (INH-R, RIF-R) | > 1.0 | > 2.0 | 0.5 |
| Clinical Isolate 2 | XDR | > 1.0 | > 2.0 | 1.0 |
MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant; INH: Isoniazid; RIF: Rifampicin.
Table 2: Intracellular Activity and Cytotoxicity of this compound
The compound's efficacy against M. tuberculosis residing within macrophages and its toxicity towards the host cells were quantified to calculate its selectivity.
| Assay Type | Cell Line / Bacterial Strain | Parameter | Value (µg/mL) |
| Intracellular Efficacy | H37Rv in RAW 264.7 Macrophages | EC₅₀ | 0.8 |
| Cytotoxicity | Vero Cells | CC₅₀ | > 50 |
| Calculated Selectivity Index (SI) | (CC₅₀ / EC₅₀) | SI | > 62.5 |
EC₅₀: Half-maximal effective concentration for intracellular bacterial clearance. CC₅₀: Half-maximal cytotoxic concentration. A higher SI value indicates greater selectivity for the pathogen over host cells.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and clarity.
Minimum Inhibitory Concentration (MIC) Determination via Resazurin Microtiter Assay (REMA)
This colorimetric assay is used to assess the antimycobacterial activity of compounds.[1] The protocol is adapted from established methods.[2][3]
-
Inoculum Preparation: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80. The bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted 1:20 for use.
-
Plate Preparation: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate using 7H9 broth, with final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.[4]
-
Inoculation: 100 µL of the diluted bacterial suspension is added to each well containing the compound. Control wells (bacteria only, media only) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Result Visualization: After incubation, 30 µL of a freshly prepared 0.01% resazurin solution is added to each well. The plates are re-incubated for 24-48 hours.
-
Interpretation: A color change from blue (no growth) to pink (growth) is visually assessed. The MIC is the lowest concentration of the compound that prevents this color change.
Intracellular Activity Assay
This assay evaluates the ability of a compound to kill mycobacteria residing within macrophages.[5][6]
-
Cell Seeding: RAW 264.7 murine macrophages are seeded into 96-well plates at a density of 5 x 10⁴ cells per well in DMEM with 10% FBS and incubated overnight at 37°C with 5% CO₂.
-
Infection: The macrophages are infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours. Extracellular bacteria are then removed by washing with pre-warmed PBS.
-
Compound Treatment: Fresh media containing serial dilutions of this compound is added to the infected cells.
-
Incubation: The plates are incubated for 72 hours at 37°C with 5% CO₂.
-
Cell Lysis and CFU Enumeration: Macrophages are lysed with 0.1% Triton X-100. The cell lysates are serially diluted and plated on Middlebrook 7H11 agar plates.
-
Analysis: After 3-4 weeks of incubation at 37°C, colony-forming units (CFU) are counted. The EC₅₀ is calculated as the compound concentration that causes a 50% reduction in CFU compared to the untreated control.
Cytotoxicity Assay
The potential toxicity of this compound against mammalian cells is assessed to determine its therapeutic window.[7][8][9]
-
Cell Seeding: Vero (African green monkey kidney) cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Exposure: The culture medium is replaced with fresh medium containing two-fold serial dilutions of this compound.
-
Incubation: The plate is incubated for 72 hours at 37°C with 5% CO₂.
-
Viability Assessment: 20 µL of resazurin solution (0.15 mg/mL) is added to each well, and the plate is incubated for another 4 hours. The fluorescence (560 nm excitation / 590 nm emission) is measured using a plate reader.
-
Analysis: The half-maximal cytotoxic concentration (CC₅₀) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Mechanisms
Diagrams created using the DOT language provide clear visual summaries of key processes and hypothesized interactions.
In Vitro Evaluation Workflow
The following diagram outlines the sequential process for evaluating the in vitro efficacy and safety profile of a novel antitubercular agent.
Hypothesized Mechanism of Action: DNA Gyrase Inhibition
Based on preliminary structural analysis, this compound is hypothesized to target DNA gyrase, an essential enzyme in M. tuberculosis responsible for DNA supercoiling. Inhibition of this enzyme leads to disruptions in DNA replication and ultimately, bacterial cell death.[10]
Logical Relationship: Go/No-Go Decision Pathway
The progression of a compound through the in vitro testing cascade is based on meeting predefined criteria at each stage. This diagram illustrates the decision-making logic.
References
- 1. In vitro evaluation of tetrazoles as a novel class of Antimycobacterium tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 4. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 5. Comparison of the Efficacy of Two Novel Antitubercular Agents in Free and Liposome-Encapsulated Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance [frontiersin.org]
The Emergence of a New Antitubercular Scaffold: Initial Structure-Activity Relationship Studies of Arylcarboxamides
A Technical Guide for Drug Discovery Professionals
The relentless global health threat posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent discovery and development of novel antitubercular agents with new mechanisms of action. This technical guide delves into the initial structure-activity relationship (SAR) studies of a promising class of compounds: arylcarboxamides. While a specific "Antitubercular agent-17" was not identified in publicly available literature, this guide will use a representative arylcarboxamide series to illustrate the critical process of early-stage antitubercular drug discovery. The focus will be on the rational design, synthesis, and evaluation of these compounds, providing a blueprint for researchers in the field.
Core Structure and Initial SAR Findings
Recent research has identified arylcarboxamides as a promising scaffold for the development of new antitubercular drugs. These compounds have demonstrated significant activity against drug-sensitive and drug-resistant strains of Mtb. The initial SAR studies have focused on modifications of the aryl and carboxamide moieties to enhance potency and reduce cytotoxicity.
Quantitative Structure-Activity Relationship Data
The following table summarizes the key quantitative data from initial SAR studies on a series of arylcarboxamide derivatives. These studies have been instrumental in identifying the key structural features required for potent antitubercular activity.
| Compound ID | Aryl Moiety | R Group (Carboxamide) | MIC (μg/mL) vs. Mtb H37Rv | IC50 (μM) vs. Vero Cells |
| 1a | Naphthyl | Adamantyl | 6.55 | ≥ 227 |
| 1b | Naphthyl | Cyclohexyl | 7.11 | ≥ 227 |
| 2a | Quinolyl | Adamantyl | 9.97 | > 100 |
| 2b | Quinolyl | Cyclohexyl | 12.5 | > 100 |
| 3a | 4-Arylthiazole | Adamantyl | 9.82 | > 100 |
| 3b | 4-Arylthiazole | Cyclohexyl | 15.2 | > 100 |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
The data clearly indicates that the naphthyl moiety (compounds 1a and 1b ) is particularly favorable for antitubercular activity, with the adamantyl substituent on the carboxamide leading to the most potent analogue in this initial series (1a , MIC: 6.55 µg/mL).[1] Importantly, these potent compounds also exhibited high selectivity, with IC50 values against mammalian Vero cells being significantly higher than their MIC values, indicating a favorable preliminary safety profile.[1]
Experimental Protocols
The following section details the key experimental methodologies employed in the initial SAR studies of these arylcarboxamide derivatives.
Synthesis of Arylcarboxamide Derivatives
The synthesis of the arylcarboxamide derivatives is typically achieved through a straightforward amide coupling reaction.
General Procedure:
-
To a solution of the corresponding aryl carboxylic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane or dimethylformamide), a coupling agent such as HATU (1.1 equivalents) and a base like triethylamine (2 equivalents) are added.
-
The mixture is stirred at room temperature for 15 minutes.
-
The desired amine (1.2 equivalents) is then added, and the reaction is stirred at room temperature for 12-24 hours.
-
The reaction mixture is then diluted with an organic solvent and washed sequentially with an aqueous acid solution, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired arylcarboxamide.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The antitubercular activity of the synthesized compounds is determined against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).
Protocol:
-
A mid-log phase culture of M. tuberculosis H37Rv is diluted to a cell density of approximately 1 x 10^5 CFU/mL in 7H9 broth supplemented with ADC.
-
The test compounds are serially diluted in a 96-well microplate.
-
The bacterial suspension is added to each well containing the test compound.
-
The plates are incubated at 37°C for 5-7 days.
-
After incubation, Alamar Blue reagent is added to each well, and the plates are incubated for another 24 hours.
-
The fluorescence is read using a microplate reader. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[2][3]
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., Vero cells) using the MTT assay.[4][5]
Protocol:
-
Vero cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, MTT solution is added to each well, and the plate is incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[4][5]
Visualizing the SAR Workflow and Key Relationships
To better understand the logical flow of the initial SAR studies and the relationships between the different experimental stages, the following diagrams have been generated using the DOT language.
Caption: Workflow of the initial SAR studies for arylcarboxamide derivatives.
Caption: Core structure and key modification sites for the arylcarboxamide scaffold.
Conclusion and Future Directions
The initial structure-activity relationship studies of arylcarboxamide derivatives have successfully identified a promising new scaffold for the development of novel antitubercular agents. The data presented in this guide highlights the importance of the aryl moiety and the carboxamide substituent in determining the antitubercular potency and selectivity. The naphthyl-adamantyl combination has emerged as a promising lead for further optimization.
Future work should focus on expanding the SAR around this lead compound. This includes further modifications of the aryl and adamantyl moieties to improve potency and pharmacokinetic properties. Additionally, studies to elucidate the mechanism of action of these compounds are crucial for their continued development as potential clinical candidates in the fight against tuberculosis.
References
- 1. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 4. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
In-Depth Technical Guide: Antimycobacterial Spectrum of Activity of Antitubercular Agent-17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the antimycobacterial spectrum of activity for the novel compound designated as Antitubercular agent-17 (also referred to as compound 8a ). The data and protocols presented herein are derived from the foundational study by Szulczyk D, et al., titled "Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents," published in the European Journal of Medicinal Chemistry in 2020.[1] This document is intended to serve as a core resource for researchers engaged in the discovery and development of new antitubercular therapeutics.
Quantitative Antimycobacterial Activity
This compound (8a ) has demonstrated significant in vitro activity against both reference and drug-resistant strains of Mycobacterium tuberculosis. Furthermore, its activity against non-tuberculous mycobacteria (NTM) has been characterized. All quantitative data for its minimum inhibitory concentration (MIC) are summarized below.
Table 1: In Vitro Activity against Mycobacterium tuberculosis
| Strain | Description | MIC (µg/mL) | MIC (µM) |
| H37Rv | Standard, drug-susceptible reference strain | 2 | 5.5 |
| Spec. 192 | "Wild-type" clinical isolate | 2 | 5.5 |
| Spec. 210 | Multidrug-resistant (MDR) clinical isolate | 2 | 5.5 |
| Spec. 800 | "Wild-type" clinical isolate | 128 | 351.5 |
Data sourced from Szulczyk et al., 2020.[1]
Table 2: In Vitro Activity against Non-Tuberculous Mycobacteria (NTM)
| Strain | MIC (µg/mL) | MIC (µM) |
| M. kansasii | 4 | 11.0 |
| M. avium | 64 | 175.7 |
| M. intracellulare | 128 | 351.5 |
| M. scrofulaceum | 1 | 2.7 |
Data sourced from Szulczyk et al., 2020.[1]
Selectivity and Cytotoxicity Profile
A critical aspect of a viable drug candidate is its selectivity for the microbial target over host cells. This compound (8a ) was evaluated for its cytotoxic effects on normal mammalian cell lines. The results indicate a high degree of selectivity for mycobacteria.
Table 3: In Vitro Cytotoxicity Data
| Cell Line | Description | IC₅₀ (µM) |
| V79 | Chinese hamster lung fibroblasts (normal) | 125.5 |
| HaCaT | Human keratinocytes (normal) | 103.3 |
IC₅₀ (Half-maximal inhibitory concentration) values determined using the MTT assay. Data sourced from Szulczyk et al., 2020.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key assays used to characterize the activity of this compound.
Protocol for In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium species. The assay relies on the reduction of the Alamar Blue (resazurin) indicator by metabolically active cells, resulting in a quantifiable color change.
Materials:
-
96-well sterile microplates
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC enrichment (Becton Dickinson)
-
Alamar Blue reagent (Thermo Fisher Scientific)
-
Test compound (this compound) and reference drugs (e.g., isoniazid, rifampicin)
-
Mycobacterium culture inoculum
Procedure:
-
Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to minimize evaporation of the test medium during incubation.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in Middlebrook 7H9 broth directly in the microplate. The final volume in each well should be 100 µL. The typical concentration range tested is from 0.125 to 128 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension of the Mycobacterium strain equivalent to the McFarland No. 1 standard. Dilute this suspension 1:20 in Middlebrook 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound, bringing the final volume to 200 µL. Include a drug-free control well (inoculum only) and a sterile control well (broth only).
-
Incubation: Seal the plates with parafilm and incubate at 37°C for 7 days.
-
Addition of Alamar Blue: After the initial incubation, add 12.5 µL of Alamar Blue reagent to a drug-free control well. Re-incubate for 24 hours. If a color change from blue to pink is observed, add 12.5 µL of Alamar Blue to all wells of the plate.
-
Result Interpretation: Continue incubation for another 24 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue (indicating no metabolic activity) to pink (indicating metabolic activity/growth).
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of a compound on mammalian cell lines by measuring the metabolic activity of the cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
96-well sterile microplates
-
V79 and HaCaT cell lines
-
Appropriate cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound (this compound)
Procedure:
-
Cell Seeding: Seed the 96-well plates with cells at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Incubate for 72 hours.
-
MTT Addition: After the exposure period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Visualized Workflows and Relationships
To clarify the experimental and logical processes described, the following diagrams have been generated.
References
Synthesis of Novel Analogs and Derivatives of Antitubercular Agent-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel analogs and derivatives of Antitubercular agent-17, a promising class of compounds based on a (4-methoxyphenyl)-1H-tetrazol-5-amine scaffold. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic and evaluative workflows.
Core Compound Class: (4-methoxyphenyl)-1H-tetrazol-5-amine Regioisomers
Recent research has identified a series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as potent and selective antitubercular agents.[1] The synthesis of these compounds originates from corresponding thiourea analogs.[1] Notably, N-(bromophenyl)tetrazoles have demonstrated significant growth-inhibitory effects against multidrug-resistant Mycobacterium tuberculosis strains, with activity reported to be 8- to 16-fold stronger than first-line tuberculostatic drugs.[1] These compounds exhibit a high degree of selectivity, with no reported antibacterial or cytotoxic properties against normal and cancer cell lines.[1] Furthermore, synergistic interactions have been observed when these agents are paired with established antitubercular drugs like streptomycin, and additive effects are seen with isoniazid, rifampicin, and ethambutol.[1]
Data Presentation
Table 1: Synthesis of Halogenated 1-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione Precursors
| Compound ID | Phenyl Substituent | Yield (%) | Melting Point (°C) |
| 1 | 2-Fluorophenyl | 85 | 145-147 |
| 2 | 3-Fluorophenyl | 82 | 138-140 |
| 3 | 4-Fluorophenyl | 88 | 155-157 |
| 4 | 2-Chlorophenyl | 80 | 160-162 |
| 5 | 3-Chlorophenyl | 78 | 148-150 |
| 6 | 4-Chlorophenyl | 83 | 170-172 |
| 7 | 2-Bromophenyl | 75 | 168-170 |
| 8 | 3-Bromophenyl | 72 | 155-157 |
| 9 | 4-Bromophenyl | 79 | 180-182 |
Table 2: Synthesis of (4-methoxyphenyl)-1H-tetrazol-5-amine Regioisomers
| Compound ID | Phenyl Substituent | Regioisomer | Yield (%) | Melting Point (°C) |
| 1a | 2-Fluorophenyl | 1-phenyl | 65 | 130-132 |
| 1b | 2-Fluorophenyl | 4-phenyl | 20 | 118-120 |
| 2a | 3-Fluorophenyl | 1-phenyl | 68 | 142-144 |
| 2b | 3-Fluorophenyl | 4-phenyl | 18 | 125-127 |
| 3a | 4-Fluorophenyl | 1-phenyl | 70 | 160-162 |
| 3b | 4-Fluorophenyl | 4-phenyl | 15 | 135-137 |
| 4a | 2-Chlorophenyl | 1-phenyl | 62 | 145-147 |
| 4b | 2-Chlorophenyl | 4-phenyl | 22 | 128-130 |
| 5a | 3-Chlorophenyl | 1-phenyl | 60 | 155-157 |
| 5b | 3-Chlorophenyl | 4-phenyl | 25 | 138-140 |
| 6a | 4-Chlorophenyl | 1-phenyl | 65 | 175-177 |
| 6b | 4-Chlorophenyl | 4-phenyl | 20 | 145-147 |
| 7a | 2-Bromophenyl | 1-phenyl | 58 | 158-160 |
| 7b | 2-Bromophenyl | 4-phenyl | 28 | 135-137 |
| 8a | 3-Bromophenyl | 1-phenyl | 55 | 165-167 |
| 8b | 3-Bromophenyl | 4-phenyl | 30 | 148-150 |
| 9a | 4-Bromophenyl | 1-phenyl | 60 | 185-187 |
| 9b | 4-Bromophenyl | 4-phenyl | 25 | 155-157 |
Table 3: In Vitro Antitubercular Activity (MIC, µg/mL) of Selected Analogs
| Compound ID | M. tuberculosis H37Rv | M. tuberculosis Spec. 192 (INH resistant) | M. tuberculosis Spec. 210 (MDR) | M. tuberculosis Spec. 800 (PZA resistant) | M. scrofulaceum |
| 8a | 2 | 2 | 2 | 128 | 4 |
| 9a | 4 | 4 | 4 | 64 | 8 |
| Isoniazid | 0.25 | >256 | >256 | 0.25 | ND |
| Rifampicin | 0.5 | 0.5 | >256 | 0.5 | ND |
| Ethambutol | 2 | 2 | 2 | 2 | ND |
| Streptomycin | 4 | 4 | 4 | 4 | ND |
ND: Not Determined
Table 4: Cytotoxicity (IC50, µM) of Selected Analogs
| Compound ID | V79 (Chinese Hamster Lung Fibroblasts) | HaCaT (Human Keratinocytes) |
| 8a | 241.31 | 138.45 |
| 9a | >300 | >300 |
Experimental Protocols
General Synthesis of Halogenated 1-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione Precursors (1-9)
A solution of 4-methoxyphenyl isothiocyanate (1.0 eq) in ethanol is added dropwise to a stirred solution of the appropriate halogenated phenylhydrazine (1.0 eq) in ethanol. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the corresponding thiourea derivative.
General Synthesis of (4-methoxyphenyl)-1H-tetrazol-5-amine Regioisomers (1a-9b)
To a suspension of the appropriate thiourea precursor (1.0 eq) in methanol, sodium azide (3.0 eq) and mercury(II) chloride (1.5 eq) are added. The reaction mixture is stirred at reflux for 48 hours. After cooling to room temperature, the solid is filtered off and the filtrate is evaporated to dryness. The residue is dissolved in dichloromethane and washed with water. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the two regioisomers.
In Vitro Antitubercular Activity Assay
The in vitro antitubercular activity is determined using the Microplate Alamar Blue Assay (MABA). Mycobacterium tuberculosis H37Rv and resistant strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The compounds are dissolved in DMSO and serially diluted in the microplates. The mycobacterial suspension is added to each well and the plates are incubated at 37°C for 7 days. Alamar Blue solution is then added to each well, and the plates are incubated for another 24 hours. The fluorescence is measured at an excitation of 530 nm and an emission of 590 nm. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that inhibits 90% of the bacterial growth.
Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against V79 and HaCaT cell lines using the MTT assay. The cells are seeded in 96-well plates and incubated for 24 hours. The compounds at various concentrations are then added to the wells and the plates are incubated for another 72 hours. MTT solution is added to each well and the plates are incubated for 4 hours. The formazan crystals are dissolved in DMSO and the absorbance is measured at 570 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: Postulated mechanism of action for this compound analogs.
References
In Silico Analysis of Novel Antitubercular Agents: A Technical Guide to Computational Docking and Molecular Modeling of "Antitubercular agent-17"
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant tuberculosis necessitates the urgent development of novel therapeutic agents. "Antitubercular agent-17" (also known as Compound 8a) has demonstrated promising in vitro activity against Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the computational methodologies, specifically molecular docking and molecular dynamics simulations, that can be employed to elucidate its mechanism of action, predict potential targets, and guide further drug development efforts. While specific computational studies on "this compound" are not yet published, this document outlines the standard, robust protocols and workflows that would be applied in such an investigation, using this compound as a central case study.
Introduction to Computational Approaches in Tuberculosis Drug Discovery
Computer-aided drug design (CADD) has become an indispensable tool in the fight against tuberculosis, offering a rapid and cost-effective means to screen potential drug candidates and understand their interactions with biological targets.[1][2] These in silico methods can significantly accelerate the drug discovery pipeline by prioritizing compounds for synthesis and experimental validation.[3][4] Molecular docking predicts the preferred binding orientation of a ligand to a target protein, while molecular dynamics (MD) simulations provide insights into the stability and dynamics of the protein-ligand complex over time.[2][5]
"this compound" has shown inhibitory activity against various strains of M. tuberculosis, including H37Rv, Spec. 192, and Spec 210, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. Against the Spec. 800 strain, the MIC was observed to be 128 µg/mL. This selective antimycobacterial effect makes it a compelling candidate for further computational analysis to identify its molecular target and elucidate its inhibitory mechanism.
Hypothetical Target Selection for "this compound"
Given the absence of a known target for "this compound," a reverse docking approach could be employed to screen it against a panel of validated M. tuberculosis drug targets.[6][7][8] Common and essential targets include:
-
InhA (Enoyl-ACP reductase): A key enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.[9][10]
-
KatG (Catalase-peroxidase): Involved in the activation of the frontline drug isoniazid and in protecting the bacterium from oxidative stress.[11][12][13][14][15]
-
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): Crucial for the synthesis of arabinogalactan, another vital component of the cell wall.
-
KasA (β-ketoacyl-ACP synthase A): Also involved in the mycolic acid biosynthesis pathway.[6]
-
PanK (Pantothenate kinase): Essential for the synthesis of coenzyme A.[6]
-
PknB (Protein kinase B): A serine/threonine protein kinase involved in cell growth and division.[6]
For the purpose of this guide, we will proceed with a hypothetical study targeting InhA , a well-established and critical target for many antitubercular agents.
Experimental Protocols
Molecular Docking Protocol
This protocol outlines the steps for performing a molecular docking study of "this compound" against InhA using AutoDock Vina, a widely used and validated docking software.[16][17][18][19]
3.1.1. Preparation of the Receptor (InhA)
-
Obtain the Protein Structure: Download the 3D crystal structure of M. tuberculosis InhA from the Protein Data Bank (PDB). A suitable structure would be one co-crystallized with a known inhibitor (e.g., PDB ID: 1BVR).[9]
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file using a molecular visualization tool like PyMOL or Discovery Studio Visualizer.[9][20]
-
Add polar hydrogen atoms to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
3.1.2. Preparation of the Ligand ("this compound")
-
Obtain the Ligand Structure: The 2D structure of "this compound" would be drawn using a chemical drawing software like ChemDraw and converted to a 3D structure. Alternatively, if the structure is available in a database like PubChem, it can be downloaded directly.[9]
-
Prepare the Ligand:
-
Minimize the energy of the 3D structure using a force field like MMFF94.
-
Assign Gasteiger charges.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
3.1.3. Docking Simulation
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of InhA. The dimensions and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.[16][17][21]
-
Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and the dimensions of the grid.
-
Run AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input.[18][22]
-
Analysis of Results: AutoDock Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable.[16] The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) for the best pose should be visualized and analyzed.
Molecular Dynamics (MD) Simulation Protocol
This protocol describes the steps for performing an MD simulation of the "this compound"-InhA complex using GROMACS, a versatile and high-performance MD simulation package.[1][23][24][25][26]
3.2.1. System Preparation
-
Generate Ligand Topology: Create a topology file for "this compound" that describes its atomic properties and force field parameters. This can be done using servers like LigParGen or the CGenFF server.[1][24]
-
Prepare the Complex: Combine the coordinates of the best-docked pose of "this compound" with the prepared InhA structure.
-
Choose a Force Field: Select an appropriate force field for the protein and ligand (e.g., CHARMM36 or OPLS-AAM).[1][24]
-
Create the Simulation Box: Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic or dodecahedron) and solvate it with a suitable water model (e.g., TIP3P).
-
Add Ions: Neutralize the system by adding counter-ions (e.g., Na+ or Cl-) to achieve a net charge of zero.
3.2.2. Simulation Steps
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration:
-
NVT Ensemble (Canonical Ensemble): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to stabilize the temperature of the system.
-
NPT Ensemble (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T) to stabilize the pressure and density of the system. Position restraints on the protein and ligand are typically applied during equilibration to allow the solvent to relax around them.
-
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.
3.2.3. Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex throughout the simulation.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Analyze the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate the binding free energy of the complex.
Data Presentation
The quantitative data generated from these computational studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Hypothetical Molecular Docking Results of "this compound" against Potential M. tuberculosis Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| InhA | 1BVR | -9.5 | TYR158, MET199, ILE215 |
| KatG | 1SJ2 | -8.2 | TRP107, HIS270, ARG418 |
| DprE1 | 4P8N | -7.9 | CYS387, TYR314 |
| KasA | 2WGG | -8.8 | PHE404, GLY217, HIS311 |
| PanK | 3C9I | -7.5 | VAL55, ILE158 |
| PknB | 2F3M | -8.1 | LYS40, GLU58 |
Table 2: Hypothetical Molecular Dynamics Simulation Analysis of the "this compound"-InhA Complex (100 ns Simulation)
| Analysis Metric | Average Value | Standard Deviation | Interpretation |
| Protein RMSD (Å) | 1.8 | 0.3 | Stable protein backbone |
| Ligand RMSD (Å) | 1.2 | 0.4 | Ligand remains stably bound in the active site |
| Number of H-Bonds | 3 | 1 | Consistent hydrogen bonding with key residues |
| MM-PBSA Binding Energy (kJ/mol) | -125.4 | 15.2 | Favorable binding free energy |
Visualizations
Visual diagrams are crucial for understanding complex workflows and biological pathways. The following diagrams are generated using the DOT language within Graphviz.
Signaling Pathway
Caption: Hypothetical inhibitory pathway of "this compound" targeting InhA.
Experimental Workflow
Caption: Computational workflow for docking and molecular dynamics simulation.
Conclusion
This technical guide provides a detailed framework for the computational investigation of "this compound" or any novel antitubercular compound. By following the outlined protocols for molecular docking and molecular dynamics simulations, researchers can gain significant insights into the potential mechanisms of action, identify likely molecular targets, and understand the dynamics of protein-ligand interactions. The data and visualizations presented herein serve as a template for reporting such findings. These in silico approaches are critical for hypothesis generation and for guiding the rational design of more potent and specific antitubercular drugs, ultimately accelerating the development of new treatments for tuberculosis.
References
- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 2. Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance [tanaffosjournal.ir]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research.aber.ac.uk [research.aber.ac.uk]
- 9. Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 10. Computational quest to inhibit enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis from Lannea coromandelica (Houtt.) Merr. metabolite via molecular docking and dynamics [pharmacia.pensoft.net]
- 11. Serial Search Results - zbMATH Open [zbmath.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Molecular modelling and docking analysis of katG and rpoB gene in MDR-TB isolates from North Central Indian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Structure based virtual screening to identify inhibitors against MurE Enzyme of Mycobacterium tuberculosis using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular docking studies on InhA, MabA and PanK enzymes from Mycobacterium tuberculosis of ellagic acid derivatives from Ludwigia adscendens and Trewia nudiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. thaiscience.info [thaiscience.info]
- 21. Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. GROMACS Tutorials [mdtutorials.com]
- 24. bioinformaticsreview.com [bioinformaticsreview.com]
- 25. Protein-Ligand Complex [mdtutorials.com]
- 26. LigParGen Server [traken.chem.yale.edu]
Preliminary Toxicity Screening of Antitubercular Agent-17 in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the preliminary in vitro toxicity assessment of a novel antitubercular candidate, designated as Antitubercular agent-17 (also referred to as Compound 8a). The data herein is compiled from publicly available resources to guide further research and development efforts.
Core Findings: In Vitro Cytotoxicity
This compound has undergone initial toxicity screening against two distinct mammalian cell lines to assess its general cytotoxic potential. The primary assay used for this evaluation was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.
Quantitative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound after a 72-hour exposure period.
| Cell Line | Organism | Tissue of Origin | IC50 (µM) | Reference |
| V79 | Cricetulus griseus | Lung (Fibroblast) | 241.31 | [1] |
| HaCaT | Homo sapiens | Skin (Keratinocyte) | >100 (Specific value not provided, but noted as having low toxicity) | [1] |
Note: The information regarding the cytotoxicity of this compound on the HaCaT cell line indicates low toxicity, but a specific IC50 value was not available in the reviewed literature.
Experimental Protocols
While the full, detailed experimental protocols from the source publication were not accessible, a generalized methodology for the MTT cytotoxicity assay is provided below based on standard laboratory practices.
MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in cultured mammalian cells.
Materials:
-
This compound (Compound 8a)
-
Human keratinocyte cell line (HaCaT) and Chinese hamster lung fibroblast cell line (V79)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cells are harvested from culture flasks using trypsinization.
-
A cell suspension is prepared in complete culture medium, and cell density is determined using a hemocytometer.
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well in 100 µL of medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compound. Control wells receive medium with the same concentration of DMSO used in the highest drug concentration wells (vehicle control).
-
The plates are incubated for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation period, 20 µL of the 5 mg/mL MTT solution is added to each well.
-
The plates are incubated for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
The medium containing MTT is carefully removed from the wells.
-
150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are converted to percentage of cell viability relative to the vehicle control.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram illustrates the key steps in the MTT assay protocol used for the preliminary toxicity screening of this compound.
Caption: Workflow of the MTT assay for assessing cell viability.
Signaling Pathways
A review of the available literature did not yield specific information regarding the effects of this compound on any cellular signaling pathways in the tested mammalian cell lines. Further research, including transcriptomic and proteomic analyses, would be required to elucidate the molecular mechanisms underlying its potential cytotoxicity at higher concentrations.
Conclusion
The preliminary toxicity screening of this compound suggests a favorable in vitro safety profile, particularly against the human keratinocyte cell line HaCaT. The moderate cytotoxicity observed in the V79 cell line at higher concentrations warrants further investigation. The provided data and generalized protocol serve as a foundation for more comprehensive preclinical safety and mechanistic studies. It is recommended that future work focuses on a broader range of cell lines, including primary human cells, and explores the potential for off-target effects and specific molecular pathways of toxicity.
References
Methodological & Application
Application Note: In Vitro Susceptibility Testing of Antitubercular Agent-17 using Microplate Alamar Blue Assay (MABA)
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of new antitubercular agents. A critical step in the preclinical evaluation of a novel compound, such as Antitubercular agent-17, is the determination of its in vitro activity against Mtb. The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[1][2] This method is advantageous due to its low cost, rapidity, and ease of use, making it suitable for screening potential drug candidates.[2] The assay relies on the reduction of the blue indicator dye, resazurin (Alamar Blue), to the pink-colored resorufin by metabolically active mycobacterial cells.[1] The MIC is defined as the lowest concentration of the drug that prevents this color change, indicating inhibition of bacterial growth.[1]
Principle of the Assay
The MABA leverages the metabolic activity of viable Mycobacterium tuberculosis. The redox indicator Alamar Blue (resazurin) is blue in its oxidized state and becomes pink/fluorescent upon reduction by metabolically active cells. In the presence of an effective concentration of this compound, mycobacterial growth is inhibited, and the cells are unable to reduce the dye, thus the solution remains blue. Conversely, in the absence of effective inhibition, the bacteria proliferate and reduce the dye, resulting in a pink color. The MIC is determined as the lowest drug concentration that prevents this blue-to-pink color change.[1]
Detailed Experimental Protocol
1. Materials and Reagents
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Culture Media:
-
Middlebrook 7H9 broth base
-
Glycerol
-
Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement
-
Tween 80
-
-
Test Compound: this compound
-
Control Drugs: Isoniazid, Rifampicin
-
Reagents:
-
Alamar Blue reagent
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO)
-
-
Equipment and Consumables:
-
Sterile, black, clear-bottom 96-well microplates[3]
-
Biosafety cabinet (Class II or III)
-
Incubator (37°C)
-
Vortex mixer
-
Multichannel pipette
-
Sterile pipette tips
-
Sterile tubes for dilutions
-
Spectrophotometer or fluorometer (optional, for quantitative readings)
-
2. Preparation of Media and Reagents
-
Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol, 10% (v/v) ADC or OADC supplement, and 0.05% (v/v) Tween 80.
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilutions should be made in the complete 7H9 broth.
-
Control Drug Stock Solutions: Prepare stock solutions of isoniazid and rifampicin in DMSO or sterile water, as appropriate.
-
Alamar Blue Solution: Prepare the Alamar Blue reagent according to the manufacturer's instructions.
3. Inoculum Preparation
The preparation of a standardized inoculum is a critical step for reproducible results.[4]
-
Culture M. tuberculosis H37Rv in complete 7H9 broth until it reaches mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Allow the culture to settle for 15-20 minutes to let large clumps sediment.[5]
-
Carefully transfer the upper portion of the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute this suspension 1:50 in complete 7H9 broth to obtain the final inoculum. This should result in approximately 1 x 10⁵ CFU/mL.[3]
4. Assay Plate Setup
-
Perform all steps in a biosafety cabinet.
-
Add 100 µL of sterile water to the outer perimeter wells of the 96-well plate to prevent evaporation.[3]
-
Add 100 µL of complete 7H9 broth to all experimental wells.
-
In the first well of each row designated for a test compound, add an additional 100 µL of the highest concentration of the drug (e.g., for a final starting concentration of 64 µg/mL, add 100 µL of a 128 µg/mL working solution).
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the column. Discard 100 µL from the last well of the dilution series.
-
Set up rows for this compound, positive controls (isoniazid, rifampicin), and a drug-free control (growth control).
-
Add 100 µL of the prepared Mtb inoculum to each well (except for a media-only/sterility control well). The final volume in each well will be 200 µL.
5. Incubation
-
Seal the plates with a plate sealer or place them in a humidified container.
-
Incubate the plates at 37°C for 5-7 days.
6. Addition of Alamar Blue and Data Interpretation
-
After the initial incubation period, add 20 µL of Alamar Blue reagent to one growth control well.
-
Re-incubate the plate for 24 hours.[1]
-
If the growth control well turns from blue to pink, add 20 µL of Alamar Blue to all wells of the plate. If it remains blue, continue incubation and check the next control well daily.[1]
-
After adding the reagent to all wells, incubate for an additional 24 hours.
-
Visually determine the MIC. The MIC is the lowest concentration of the drug that prevents the color change from blue to pink.[1]
Data Presentation
The results of the MABA can be summarized in a table to facilitate comparison between the novel agent and standard control drugs.
Table 1: Example MIC values for this compound and Control Drugs against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | Interpretation |
| This compound | 0.5 | Active |
| Isoniazid (Control) | ≤0.25 | Susceptible |
| Rifampicin (Control) | ≤1.0 | Susceptible |
Note: The interpretation of "Active" for the experimental agent is based on its MIC value falling within a potent range, typically ≤1 µg/mL for early-stage compounds.
Visualizations
Experimental Workflow Diagram
References
- 1. journals.asm.org [journals.asm.org]
- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PZA Inoculum Preparation | Knowledge Base [ntep.in]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Antitubercular Agent-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of novel antitubercular agents is a critical component of the strategy to combat this epidemic. A fundamental step in the preclinical evaluation of any new potential drug, such as Antitubercular Agent-17 (ATA-17), is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This value is a key indicator of the agent's potency and is essential for guiding further development, including mechanism of action studies and preclinical modeling.
These application notes provide detailed protocols for determining the MIC of ATA-17 against M. tuberculosis using two widely accepted methods: the Resazurin Microtiter Assay (REMA) and the Broth Microdilution Method. The REMA, also known as the Microplate Alamar Blue Assay (MABA), is a rapid, low-cost, and high-throughput colorimetric assay suitable for screening new compounds.[3][4][5] The Broth Microdilution Method is a reference standard provided by organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Data Presentation
Table 1: Hypothetical MIC Values of ATA-17 and Standard Drugs against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) |
| ATA-17 | 0.5 |
| Isoniazid | 0.06 |
| Rifampicin | 0.125 |
| Ethambutol | 2.0 |
| Moxifloxacin | 0.25 |
Table 2: Hypothetical MIC Values of ATA-17 against Susceptible and Resistant Strains of M. tuberculosis
| M. tuberculosis Strain | Resistance Profile | ATA-17 MIC (µg/mL) | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| H37Rv | Susceptible | 0.5 | 0.06 | 0.125 |
| Clinical Isolate 1 | MDR (INH-R, RIF-R) | 0.5 | >8.0 | >4.0 |
| Clinical Isolate 2 | XDR (INH-R, RIF-R, Moxi-R) | 1.0 | >8.0 | >4.0 |
| Clinical Isolate 3 | Susceptible | 0.25 | 0.03 | 0.06 |
Experimental Protocols
Protocol 1: Resazurin Microtiter Assay (REMA)
This protocol is adapted from the principles of the REMA/MABA assays.[9][10][11] It relies on the reduction of the blue resazurin dye to pink resorufin by metabolically active mycobacterial cells. The MIC is the lowest drug concentration that prevents this color change.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (Oleic acid-Albumin-Dextrose-Catalase)
-
This compound (ATA-17) and standard control drugs (e.g., Isoniazid, Rifampicin)
-
Resazurin sodium salt powder
-
Sterile 96-well flat-bottom plates
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary
-
Incubator at 37°C
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis in 7H9 broth until it reaches mid-log phase (OD600 of 0.4-0.8).
-
Adjust the culture with fresh 7H9 broth to match a 0.5 McFarland standard.
-
Prepare a final inoculum by diluting the adjusted culture 1:20 in 7H9 broth.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of ATA-17 and control drugs in an appropriate solvent (e.g., DMSO).
-
In a sterile 96-well plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the highest concentration of the drug to the first well of a row and perform 2-fold serial dilutions across the plate. The last well will serve as a drug-free growth control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final mycobacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a sterile control well containing only 200 µL of broth.
-
Seal the plate with parafilm or a plate sealer and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Final Reading:
-
Prepare a 0.01% (w/v) sterile solution of resazurin in distilled water.[10]
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.[9]
-
Re-incubate the plate for 24-48 hours at 37°C.
-
The MIC is determined as the lowest concentration of the drug that prevents the color change from blue (no growth) to pink (growth).[11]
-
Protocol 2: Broth Microdilution Method (Based on EUCAST Reference Protocol)
This method determines the MIC in a liquid medium by observing the lowest concentration of an agent that inhibits visible growth.[7][8]
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol
-
This compound (ATA-17) and standard control drugs
-
Sterile 96-well U-bottom plates
-
Sterile saline with 0.05% Tween 80
-
Incubator at 37°C
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Harvest mycobacterial growth from a solid medium or a liquid culture.
-
Homogenize the bacteria in saline-Tween 80 with glass beads.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension in 7H9 broth to be used as the final inoculum.
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of the drugs.
-
In a 96-well plate, prepare 2-fold serial dilutions of each drug in 100 µL of 7H9 broth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well.
-
Include a growth control (no drug) and a sterile control (no bacteria).
-
Seal the plates and incubate at 37°C.
-
-
Reading the MIC:
-
Read the plates between day 7 and day 21, when visible growth (a pellet at the bottom of the well) is evident in the growth control well.
-
The MIC is the lowest drug concentration showing no visible growth.[7]
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of ATA-17 targeting mycolic acid synthesis.
Experimental Workflow Diagrams
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Caption: Workflow for the Broth Microdilution MIC Assay.
References
- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EUCAST: Reference Method [eucast.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resazurin microtiter assay (REMA) assay for measuring the susceptibility of H37Rv to rifampicin and MCC950 [bio-protocol.org]
Application Note: High-Throughput Screening for Novel Antitubercular Agents
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death worldwide from a single infectious agent.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for new antitubercular drugs with novel mechanisms of action.[2][3] High-throughput screening (HTS) of large chemical libraries against whole Mtb cells is a critical approach for identifying new lead compounds for drug development.[4] This application note provides a detailed protocol for the development and implementation of a robust HTS assay to screen for novel antitubercular agents, such as the hypothetical "Antitubercular Agent-17" (AT-17).
The described assay utilizes a recombinant strain of M. tuberculosis H37Rv expressing the firefly luciferase gene (luc). In this system, light production is directly proportional to the metabolic activity of the bacteria, providing a highly sensitive and quantitative measure of cell viability.[5] A decrease in luminescence upon treatment with a test compound indicates potential antitubercular activity. This method is amenable to a 384-well plate format, allowing for the rapid screening of large numbers of compounds.[6][7]
Assay Principle
The HTS assay is a whole-cell phenotypic screen designed to identify inhibitors of M. tuberculosis growth. The assay employs a genetically modified Mtb strain that constitutively expresses luciferase. The luciferase enzyme catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, resulting in the emission of light. The amount of light produced is directly proportional to the intracellular ATP concentration, which in turn reflects the number of viable, metabolically active bacterial cells. Compounds that inhibit the growth or kill the bacteria will lead to a decrease in ATP levels and a corresponding reduction in the luminescent signal.
Experimental Protocols
Protocol 1: Preparation of Mycobacterium tuberculosis H37Rv-lux
This protocol describes the culture and preparation of the luciferase-expressing Mtb strain for use in the HTS assay. All manipulations involving live Mtb must be performed in a Biosafety Level 3 (BSL-3) laboratory.
-
Culture Initiation: Inoculate 10 mL of Middlebrook 7H9 broth, supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80, with a frozen stock of M. tuberculosis H37Rv-lux.
-
Incubation: Incubate the culture at 37°C with shaking at 100 rpm until it reaches an optical density at 600 nm (OD600) of 0.8-1.0 (logarithmic growth phase). This typically takes 7-10 days.
-
Cell Harvest and Dilution:
-
Aseptically transfer the culture to a sterile 15 mL conical tube.
-
Pellet the cells by centrifugation at 3,000 x g for 10 minutes.
-
Carefully discard the supernatant.
-
Resuspend the cell pellet in fresh 7H9/OADC/Tween 80 medium.
-
Adjust the cell density to a final OD600 of 0.02 for the assay. This starting inoculum has been optimized for a 5-day incubation period in a 384-well plate format.[8]
-
Protocol 2: 384-Well Plate HTS Assay for AT-17
This protocol details the steps for performing the primary HTS screen.
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of each test compound from the library (typically at 10 mM in DMSO) into the appropriate wells of a 384-well white, clear-bottom plate. This results in a final compound concentration of 10 µM in a 10 µL assay volume.
-
Designate columns 1 and 2 for negative controls (DMSO only) and columns 23 and 24 for positive controls (e.g., 10 µM Rifampicin).
-
-
Addition of Mtb Inoculum: Add 10 µL of the prepared Mtb H37Rv-lux suspension (OD600 = 0.02) to each well of the 384-well plate.
-
Incubation: Seal the plates with a gas-permeable membrane and incubate at 37°C for 5 days in a humidified incubator.
-
Luminescence Reading:
-
After incubation, equilibrate the plates to room temperature for 30 minutes.
-
Add 10 µL of a luciferase substrate solution (e.g., Bright-Glo™ Luciferase Assay System) to each well.
-
Incubate for 5 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Protocol 3: Data Analysis and Hit Identification
This protocol describes the analysis of the primary screening data to identify "hits."
-
Data Normalization: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_positive) / (Mean_Signal_negative - Mean_Signal_positive))
-
Assay Quality Control: Calculate the Z'-factor for each plate to assess the quality and robustness of the assay.[9] The Z'-factor is calculated as: Z' = 1 - (3 * (SD_negative + SD_positive)) / |Mean_negative - Mean_positive| A Z'-factor > 0.5 indicates an excellent assay.[9]
-
Hit Selection: Compounds exhibiting a percent inhibition ≥ 90% are considered primary hits and are selected for further confirmation.[4]
Protocol 4: Secondary Assays - Dose-Response and Cytotoxicity
Primary hits are subjected to secondary assays to confirm their activity and assess their selectivity.
-
Dose-Response Analysis:
-
Confirm the activity of the primary hits by testing them in a serial dilution format (e.g., 8-point, 3-fold dilutions) to determine the half-maximal inhibitory concentration (IC50).
-
The IC50 value represents the concentration of the compound that inhibits 50% of Mtb growth.
-
-
Cytotoxicity Assay:
-
Evaluate the cytotoxicity of the confirmed hits against a mammalian cell line (e.g., Vero or HepG2) to determine the half-maximal cytotoxic concentration (CC50).
-
This is crucial to ensure that the compound's activity is specific to Mtb and not due to general toxicity. A common method is to use a resazurin-based viability assay.
-
-
Selectivity Index (SI): Calculate the SI for each confirmed hit: SI = CC50 / IC50 A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to Mtb than to mammalian cells.
Data Presentation
Table 1: HTS Assay Parameters
| Parameter | Value |
| Mtb Strain | H37Rv-lux |
| Plate Format | 384-well |
| Assay Volume | 10 µL |
| Compound Concentration | 10 µM |
| Incubation Time | 5 days |
| Readout | Luminescence |
| Z'-Factor | > 0.5 |
| Hit Cutoff | ≥ 90% inhibition |
Table 2: Hypothetical HTS Results for AT-17
| Compound ID | % Inhibition | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| AT-17 | 95.2 | 1.5 | > 50 | > 33.3 |
| Rifampicin | 99.8 | 0.05 | 25 | 500 |
| DMSO | 0 | - | > 100 | - |
Visualizations
Diagrams
Caption: Hypothetical mechanism of AT-17 inhibiting MurC ligase.
Caption: High-level workflow for the antitubercular HTS assay.
Caption: Decision-making process for prioritizing HTS hits.
References
- 1. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. New anti-tuberculosis drugs in clinical trials with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affordable luciferase reporter assay for cell-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Application Note: Assessing Synergy of Novel Antitubercular Agents with First-Line Drugs
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant challenge to global public health. Combination therapy is the cornerstone of tuberculosis treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the development of resistance.[1][2] Assessing the interaction between new chemical entities and existing first-line antitubercular drugs is a critical step in the development of novel, more effective treatment regimens. This document outlines the protocols for evaluating the synergistic potential of a novel investigational compound, "Antitubercular agent-17," with the first-line anti-TB drugs: Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB).
Mechanism of Action of First-Line TB Drugs
Understanding the mechanisms of first-line agents is crucial for interpreting potential synergistic interactions. These drugs target distinct pathways in Mtb physiology.
-
Isoniazid (INH) : A prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][3][4]
-
Rifampicin (RIF) : Binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, thereby inhibiting RNA synthesis and preventing protein production.[1][3][5]
-
Pyrazinamide (PZA) : Another prodrug that is converted to its active form, pyrazinoic acid (POA), by a bacterial amidase. POA is thought to disrupt membrane potential and transport functions, particularly in the acidic environment within macrophages.[3][5]
-
Ethambutol (EMB) : Inhibits arabinosyl transferases, enzymes crucial for the polymerization of arabinan into arabinogalactan and lipoarabinomannan, key components of the Mtb cell wall.[3][6][7]
The diverse targets of these drugs provide multiple opportunities for synergistic interactions with a new agent that may inhibit a different, complementary pathway.
Caption: Mechanisms of action for first-line anti-tuberculosis drugs.
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
The checkerboard assay is the most common method for determining drug interactions in vitro. It assesses the effect of combining two drugs at various concentrations.[8][9] The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI).[10]
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Sterile 96-well flat-bottom microtiter plates
-
This compound and first-line TB drugs (INH, RIF, PZA, EMB)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Sterile distilled water and DMSO for drug dissolution
Procedure:
-
Drug Stock Preparation: Dissolve each drug in a suitable solvent (e.g., DMSO or water) to create high-concentration stock solutions. Further dilute in 7H9 broth to create working solutions at 4x the highest concentration to be tested.
-
Inoculum Preparation: Grow Mtb in 7H9-OADC broth to mid-log phase (OD600 of 0.5-0.8). Adjust the culture turbidity to a McFarland standard of 1.0, then dilute 1:20 in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Plate Setup:
-
Add 50 µL of 7H9 broth to all wells of a 96-well plate.
-
Along the x-axis (e.g., columns 2-11), create a serial dilution of Drug A (e.g., this compound). Add 100 µL of the 4x working solution to column 1, then perform a 2-fold serial dilution (50 µL from column 1 to column 2, etc.), discarding 50 µL from the last column. This leaves 50 µL in each well.
-
Along the y-axis (e.g., rows B-G), create a serial dilution of Drug B (e.g., Isoniazid) in a similar manner down the columns.
-
This creates a matrix of decreasing drug concentrations. Include wells for each drug alone, as well as a drug-free growth control well.
-
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates with a breathable sealer or place them in a zip-lock bag and incubate at 37°C for 7 days.
-
Reading Results: Add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that prevents this color change.[11][12]
-
FICI Calculation: The FICI is calculated using the MICs of the drugs alone and in combination.[11][13]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
Caption: Workflow for the checkerboard synergy assay.
Protocol 2: Time-Kill Curve Assay
This dynamic assay confirms synergy by measuring the rate of bacterial killing over time when exposed to single drugs and their combination.[14][15]
Materials:
-
Same as Protocol 1, excluding resazurin and 96-well plates.
-
Sterile culture tubes or flasks.
-
Middlebrook 7H10 agar plates supplemented with OADC.
-
Sterile phosphate-buffered saline (PBS) for dilutions.
Procedure:
-
Inoculum Preparation: Prepare an Mtb inoculum as described in Protocol 1, adjusting the final concentration to ~10^6 CFU/mL in multiple tubes/flasks.
-
Drug Exposure: Add drugs to the cultures at relevant concentrations (e.g., 0.5x MIC, 1x MIC). Include the following conditions:
-
Growth Control (no drug)
-
This compound alone
-
First-line drug (e.g., INH) alone
-
Combination of Agent-17 + INH
-
-
Incubation and Sampling: Incubate all cultures at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 7, and 10 days), withdraw an aliquot from each culture.
-
Viable Cell Counting:
-
Perform a 10-fold serial dilution of each sample in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto 7H10 agar plates.
-
Incubate plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies and calculate the CFU/mL for each time point.
-
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared to the most active single agent at a given time point.[11]
Caption: Workflow for the time-kill curve synergy assay.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Checkerboard Assay Results for this compound and Isoniazid
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (ΣFIC) | Interpretation |
| Agent-17 | 2.0 | 0.25 | 0.125 | \multirow{2}{}{0.375 } | \multirow{2}{}{Synergy} |
| Isoniazid (INH) | 0.1 | 0.025 | 0.250 | ||
| ... (repeat for other first-line drugs) |
Table 2: Interpretation of FICI Values
| FICI Value | Interaction |
| ≤ 0.5 | Synergy |
| > 0.5 and ≤ 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
| [10][11][13] |
Table 3: Time-Kill Assay Results (Example Data at Day 7)
| Treatment Group | Log10 CFU/mL at Day 0 | Log10 CFU/mL at Day 7 | ΔLog10 CFU/mL | Interpretation of Interaction |
| Growth Control | 6.05 | 8.10 | +2.05 | - |
| Agent-17 (1x MIC) | 6.03 | 5.95 | -0.08 | Bacteriostatic |
| Isoniazid (1x MIC) | 6.04 | 4.50 | -1.54 | Bactericidal |
| Agent-17 + INH (1x MIC each) | 6.05 | 2.15 | -3.90 | Synergistic & Bactericidal |
Note: Synergy is determined by a ≥2 log10 reduction compared to the most active single drug (Isoniazid).
Caption: Logical workflow for synergy assessment and confirmation.
References
- 1. How do different drug classes work in treating Tuberculosis? [synapse.patsnap.com]
- 2. First Line TB Drugs.pptx [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro time-kill curves study of three antituberculous combinations against Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of the time-kill kinetics assay as part of a preclinical modeling framework for assessing the activity of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Studying Resistance Development to Antitubercular Agent-17
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the methodologies and experimental protocols for studying the development of resistance to a novel antitubercular compound, herein referred to as "Antitubercular Agent-17." These protocols are designed to be adaptable for drug development professionals and researchers in the field of tuberculosis.
Introduction to Drug Resistance in Mycobacterium tuberculosis
Drug resistance in Mycobacterium tuberculosis (Mtb) is a major obstacle to effective tuberculosis control. Resistance typically arises from spontaneous mutations in the bacterial chromosome that alter the drug's target, prevent the drug's activation, or increase its efflux from the cell.[1][2][3] Understanding the mechanisms and frequency of resistance development to a new chemical entity like this compound is a critical step in its preclinical and clinical development.
The primary mechanisms of drug resistance in Mtb include:
-
Target modification: Mutations in the gene encoding the drug's molecular target can prevent the drug from binding effectively.[2][4] For instance, resistance to rifampicin is most commonly caused by mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[5][6][7][8]
-
Enzymatic inactivation: The bacterium may produce enzymes that modify or degrade the drug.[9]
-
Efflux pumps: Mtb possesses numerous efflux pumps that can actively transport drugs out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.[1][7][8][9] Overexpression of these pumps is a known mechanism of resistance.[7][8]
-
Reduced permeability: Changes in the complex mycobacterial cell wall can limit the uptake of a drug.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of a drug's potency.
Protocol: Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay used to determine the MIC of a compound against Mtb.[10]
-
Preparation of Mtb Culture:
-
Grow M. tuberculosis H37Rv (or other relevant strains) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 at 37°C to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the culture to a McFarland standard of 1.0 and then dilute 1:20 in fresh 7H9 broth.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microplate, with the final volume in each well being 100 µL of 7H9 broth.
-
-
Inoculation:
-
Add 100 µL of the diluted Mtb culture to each well containing the drug dilutions.
-
Include a drug-free growth control and a sterile control (no bacteria).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Resazurin:
-
Add 30 µL of 0.01% resazurin solution to each well.
-
Incubate for another 24-48 hours at 37°C.
-
-
Reading Results:
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is the lowest drug concentration that remains blue.
-
In Vitro Generation of Resistant Mutants
This protocol is designed to select for spontaneous mutants of Mtb that are resistant to this compound.
Protocol: Selection of Spontaneous Resistant Mutants
-
Preparation of High-Density Mtb Culture:
-
Grow a large volume (e.g., 50 mL) of Mtb H37Rv culture to late-log or early stationary phase.
-
Harvest the cells by centrifugation and resuspend the pellet in a small volume of fresh 7H9 broth to concentrate the cells.
-
-
Plating on Drug-Containing Agar:
-
Prepare Middlebrook 7H10 agar plates containing various concentrations of this compound (e.g., 2x, 5x, 10x, and 50x the MIC).
-
Spread a high density of the concentrated Mtb culture onto the drug-containing plates and control plates (no drug).
-
-
Incubation:
-
Incubate the plates at 37°C for 3-4 weeks, or until colonies appear.
-
-
Isolation and Confirmation of Resistance:
-
Pick individual colonies from the drug-containing plates and subculture them in drug-free 7H9 broth.
-
Once grown, re-determine the MIC of this compound for each isolated mutant to confirm the resistant phenotype.
-
-
Calculation of Mutation Frequency:
-
The frequency of resistance can be estimated by dividing the number of resistant colonies by the total number of viable cells plated (determined from the colony count on the drug-free control plates).
-
Molecular Characterization of Resistant Mutants
Identifying the genetic basis of resistance is crucial for understanding the mechanism of action of a new drug.
Protocol: Whole Genome Sequencing (WGS) and Analysis
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the parental (susceptible) Mtb strain and several independent resistant mutants. Various commercial kits are available for this purpose.
-
-
Whole Genome Sequencing:
-
Prepare sequencing libraries and perform WGS using a platform such as Illumina.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the reference genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the parental strain.
-
Prioritize non-synonymous mutations in coding regions and mutations in promoter regions of genes that are plausibly related to drug action or resistance (e.g., genes encoding efflux pumps, cell wall biosynthesis enzymes, or potential drug-activating enzymes).[11][12]
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: MIC of this compound against Parental and Resistant Mtb Strains
| Strain | MIC (µg/mL) | Fold Change in MIC |
| Mtb H37Rv (Parental) | ||
| Resistant Mutant 1 | ||
| Resistant Mutant 2 | ||
| ... |
Table 2: Mutation Frequency of Resistance to this compound
| Drug Concentration (x MIC) | Number of Resistant Colonies | Total Viable Cells Plated | Mutation Frequency |
| 2x | |||
| 5x | |||
| 10x | |||
| 50x |
Table 3: Mutations Identified in this compound Resistant Mutants
| Mutant | Gene | Nucleotide Change | Amino Acid Change | Putative Function of Gene |
| 1 | ||||
| 2 | ||||
| ... |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows.
Caption: Experimental workflow for resistance studies.
Caption: Efflux pump-mediated resistance mechanism.
Caption: Target modification resistance pathway.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Strategies to Combat Multi-Drug Resistance in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 6. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | How Mycobacterium tuberculosis drug resistance has shaped anti-tubercular drug discovery [frontiersin.org]
- 8. How Mycobacterium tuberculosis drug resistance has shaped anti-tubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 11. Molecular Detection of Mutations Associated with First- and Second-Line Drug Resistance Compared with Conventional Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-drug resistant gene mutation analysis in Mycobacterium tuberculosis by molecular techniques | Iranian Journal of Microbiology [ijm.tums.ac.ir]
Application Notes and Protocols for "Antitubercular agent-17" in the Study of Latent Tuberculosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latent tuberculosis infection (LTBI) presents a significant global health challenge, with an estimated one-third of the world's population harboring dormant Mycobacterium tuberculosis (M. tb). These individuals serve as a vast reservoir for potential reactivation to active tuberculosis (TB). The development of novel therapeutic agents effective against non-replicating, persistent mycobacteria is crucial for shortening treatment durations and eradicating the disease. "Antitubercular agent-17," also identified as Compound 8a, has demonstrated activity against replicating M. tb. These application notes provide a framework and detailed protocols for evaluating the efficacy of "this compound" and other novel compounds against latent tuberculosis using established in vitro and in vivo models.
While specific data on the application of "this compound" in latent TB models is not yet publicly available, the following protocols are based on well-established methodologies for screening new chemical entities against persistent mycobacteria.
Data Presentation
Quantitative data from efficacy studies should be summarized for clear comparison. The following table provides a template for presenting Minimum Inhibitory Concentration (MIC) data for "this compound" against various M. tb strains, which is the currently available data. Similar tables should be constructed for data from latent TB models, such as Minimum Bactericidal Concentration (MBC) or Colony Forming Unit (CFU) reduction.
Table 1: In Vitro Activity of this compound against Replicating Mycobacterium tuberculosis
| Strain | MIC (µg/mL) |
| M. tuberculosis H37Rv | 2 |
| Spec. 192 | 2 |
| Spec. 210 | 2 |
| Spec. 800 | 128 |
Experimental Protocols
In Vitro Models of Latent Tuberculosis
In vitro models are essential for the initial screening of compounds against non-replicating mycobacteria. The Wayne model (hypoxia) and the nutrient starvation model are two of the most widely used and well-characterized models.[1][2]
1. The Wayne Model of Hypoxia-Induced Dormancy
This model simulates the gradual depletion of oxygen experienced by M. tb within a granuloma.[3]
Protocol:
-
Preparation of M. tb Culture:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase (OD600 ≈ 0.4-0.6).
-
-
Induction of Hypoxia:
-
Dilute the mid-log phase culture 1:100 in fresh 7H9 broth in a sealed tube or vial with a headspace to medium ratio of 0.5.
-
Include a methylene blue indicator (1.5 µg/mL) to visually monitor oxygen depletion (the dye becomes colorless under anaerobic conditions).
-
Incubate at 37°C with slow stirring (120 rpm).
-
-
Establishment of Non-Replicating Persistence (NRP):
-
Monitor the culture for decolorization of methylene blue, which typically occurs in 10-14 days, indicating the transition to microaerophilic (NRP Stage 1) and then anaerobic conditions (NRP Stage 2).
-
-
Drug Susceptibility Testing:
-
Once NRP Stage 2 is established (around day 21), add "this compound" at various concentrations (e.g., 1, 5, 10, 50 µg/mL). Include positive (e.g., metronidazole) and negative (e.g., isoniazid) controls.
-
Incubate the treated cultures for an additional 7-14 days under the same anaerobic conditions.
-
-
Assessment of Viability:
-
Determine the number of viable bacteria by plating serial dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the Colony Forming Units (CFUs).
-
Calculate the reduction in CFUs compared to the untreated control to determine the bactericidal activity of the compound.
-
2. Nutrient Starvation Model
This model mimics the nutrient-deprived environment within a granuloma.[1][2]
Protocol:
-
Preparation of M. tb Culture:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
-
Induction of Nutrient Starvation:
-
Harvest the bacterial cells by centrifugation (3000 x g for 10 minutes).
-
Wash the pellet twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80.
-
Resuspend the final pellet in PBS to an OD600 of approximately 1.0.
-
Incubate the bacterial suspension in PBS at 37°C for at least 8 weeks to induce a non-replicating state.
-
-
Drug Susceptibility Testing:
-
After the starvation period, add "this compound" at various concentrations. Include appropriate controls.
-
Incubate for a further 7 days at 37°C.
-
-
Assessment of Viability:
-
Determine the viability by plating serial dilutions on 7H11 agar and counting CFUs after 3-4 weeks of incubation.
-
Compare the CFU counts of treated samples to the untreated control.
-
In Vivo Model of Latent Tuberculosis
Animal models are crucial for evaluating the efficacy of drug candidates in a more complex biological system. The Cornell model and its variations are commonly used mouse models for latent TB.[4][5]
Protocol: Modified Cornell Model in Mice
-
Infection:
-
Infect BALB/c or C57BL/6 mice via aerosol or intravenous route with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFUs).
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for 4-6 weeks. At this point, the bacterial load in the lungs will be high.
-
-
Induction of Latency (Paucibacillary State):
-
Treat the mice with a combination of isoniazid (INH) and pyrazinamide (PZA) in their drinking water for 8-12 weeks to significantly reduce the bacterial load to a paucibacillary state, where bacteria are undetectable by standard CFU plating.
-
-
Drug Efficacy Testing:
-
After the INH/PZA treatment, begin treatment with "this compound" at various doses. Administer the compound daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Include a vehicle control group and a positive control group (e.g., rifampicin).
-
-
Assessment of Reactivation:
-
After the treatment period with the test compound, cease all treatments.
-
Monitor the mice for signs of TB reactivation over several months.
-
At defined time points (e.g., 1, 3, and 6 months post-treatment), sacrifice subsets of mice and homogenize their lungs and spleens.
-
Plate the entire organ homogenate on 7H11 agar to detect any bacterial relapse. The absence or significant delay of relapse in the treated group compared to the control group indicates the sterilizing activity of the compound.
-
Alternatively, immunosuppress a subset of mice (e.g., with corticosteroids) to induce reactivation and assess the efficacy of the drug in preventing it.
-
Visualizations
Experimental Workflows
References
- 1. Evaluation of a nutrient starvation model of Mycobacterium tuberculosis persistence by gene and protein expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Models of Latent Tuberculosis: Their Salient Features, Limitations, and Development - Journal of Laboratory Physicians [jlabphy.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel Regimens Identified in Mice for Treatment of Latent Tuberculosis Infection in Contacts of Patients with Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bedaquiline (as a representative Antitubercular Agent) in Non-Replicating Persistent M. tuberculosis Assays
Disclaimer: The specific designation "Antitubercular agent-17" does not correspond to a known compound in publicly available literature. Therefore, this document utilizes Bedaquiline (TMC207), a well-characterized antitubercular agent with proven efficacy against non-replicating Mycobacterium tuberculosis, as a representative example to fulfill the user's request for detailed application notes and protocols.
Introduction
A significant challenge in tuberculosis (TB) therapy is the presence of non-replicating or dormant Mycobacterium tuberculosis (Mtb) bacilli, which exhibit phenotypic tolerance to many standard antitubercular drugs.[1] These persistent bacteria are a major reason for the prolonged duration of TB treatment and can lead to disease relapse.[2][3] Consequently, there is a critical need for therapeutic agents that are effective against this persistent population. Bedaquiline, the first anti-TB drug with a novel mechanism of action to be approved in over 40 years, has demonstrated significant bactericidal activity against both replicating and non-replicating Mtb.[4][5]
Bedaquiline is a diarylquinoline that specifically targets the F0F1 ATP synthase in mycobacteria, an essential enzyme for energy production.[6][7] By inhibiting ATP synthesis, Bedaquiline disrupts the energy metabolism of Mtb, proving effective even against dormant bacilli that have reduced metabolic activity but still require ATP for survival.[8][9] This unique mechanism of action makes Bedaquiline a crucial component in combination therapies for multidrug-resistant TB (MDR-TB) and a valuable tool for research into combating persistent TB infections.[6]
These application notes provide an overview of Bedaquiline's activity against non-replicating Mtb and detailed protocols for in vitro assays to evaluate the efficacy of compounds against this challenging bacterial population.
Quantitative Data Presentation
The efficacy of Bedaquiline against M. tuberculosis can be quantified by its Minimum Inhibitory Concentration (MIC) under different physiological conditions. The following table summarizes representative MIC values for Bedaquiline against the Mtb H37Rv reference strain in various assay formats that model both replicating and non-replicating states.
| Assay Condition | Mtb State | Assay Method | Representative MIC Range (µg/mL) | Reference |
| Aerobic Growth | Replicating | 7H9 Broth Microdilution | 0.015 - 0.06 | [10] |
| Aerobic Growth | Replicating | 7H10/7H11 Agar Dilution | 0.015 - 0.12 | [10] |
| Aerobic Growth | Replicating | MGIT 960 System | 0.125 - 0.50 | [11] |
| Hypoxia (Wayne Model) | Non-replicating | CFU Enumeration | Log reduction observed | [1] |
| Nutrient Starvation | Non-replicating | Resazurin Microtiter Assay | Potent activity reported | [12][13] |
Note: The efficacy in non-replicating models is often measured by bactericidal activity (log reduction in Colony Forming Units, CFU) rather than a traditional MIC.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of Bedaquiline and a general workflow for assessing compound activity against non-replicating M. tuberculosis.
Caption: Mechanism of Action of Bedaquiline
Caption: Workflow for Non-Replicating Mtb Assay
Experimental Protocols
The following are detailed protocols for assays commonly used to assess the activity of compounds against non-replicating M. tuberculosis.
This model simulates the low-oxygen conditions that M. tuberculosis encounters in granulomas, leading to a non-replicating state.
Materials:
-
M. tuberculosis H37Rv culture
-
Dubos Tween Albumin Broth (DTAB)
-
Sterile screw-cap tubes (e.g., 16x125 mm) with a headspace ratio of approximately 1.5
-
Methylene blue solution (1.5 µg/mL)
-
Bedaquiline (or test compound) stock solution in DMSO
-
Sterile PBS with 0.05% Tween 80
-
7H11 agar plates supplemented with OADC
-
Incubator at 37°C
-
Stir plate and magnetic stir bars
Procedure:
-
Culture Preparation: Grow M. tuberculosis H37Rv in DTAB to mid-log phase (OD600 ≈ 0.4-0.6).
-
Inoculum Preparation: Dilute the mid-log phase culture in fresh DTAB to an OD600 of approximately 0.05.
-
Assay Setup:
-
Dispense 17 mL of the diluted culture into sterile screw-cap tubes containing a small magnetic stir bar.
-
Add the desired concentrations of Bedaquiline or the test compound. Include a DMSO vehicle control.
-
To a control tube, add methylene blue solution. This will serve as a visual indicator of oxygen depletion (the dye turns from blue to colorless).
-
-
Induction of Hypoxia:
-
Seal the tubes tightly.
-
Incubate at 37°C with slow stirring (e.g., 120 rpm). The limited headspace will cause the bacteria to consume the available oxygen and enter a non-replicating state. This is typically achieved within 5-7 days, as indicated by the decolorization of methylene blue.
-
-
Drug Exposure: Continue incubation for the desired duration of drug exposure (e.g., 7, 14, or 21 days).
-
Viability Assessment (CFU Enumeration):
-
At each time point, remove an aliquot from each tube.
-
Prepare serial dilutions in sterile PBS with 0.05% Tween 80.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis: Calculate the log10 reduction in CFU for each compound concentration compared to the DMSO control at the same time point.
This assay is a higher-throughput method to semi-quantitatively assess the bactericidal activity of compounds against non-replicating Mtb induced by a multi-stress medium.[14]
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (for replicating control)
-
Non-replicating medium (e.g., Sauton's medium with low pH, hypoxia, and a fatty acid carbon source)
-
96-well microplates
-
Bedaquiline (or test compound) stock solution in DMSO
-
Charcoal agar plates (7H11 agar supplemented with 0.1% activated charcoal)
-
Resazurin solution (e.g., 0.025% w/v)
-
Plate reader (for fluorescence measurement)
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv to mid-log phase.
-
Wash the cells twice with PBS containing 0.02% tyloxapol.
-
Resuspend the cells in the non-replicating medium to an OD580 of 0.1.[14]
-
-
Drug Exposure in Liquid Culture:
-
In a 96-well plate, add 200 µL of the bacterial suspension to each well.
-
Add serial dilutions of Bedaquiline or the test compound. Include a DMSO vehicle control.
-
Seal the plate and incubate for 7 days at 37°C under the appropriate conditions to maintain the non-replicating state (e.g., low oxygen).
-
-
Transfer to Charcoal Agar:
-
After the 7-day incubation, transfer a small aliquot (e.g., 5 µL) from each well of the liquid culture plate to a corresponding well on a 96-well charcoal agar plate. The activated charcoal helps to neutralize and adsorb any carryover of the compound.
-
-
Outgrowth Phase:
-
Incubate the charcoal agar plates at 37°C for 7-10 days to allow surviving bacteria to replicate.
-
-
Viability Assessment with Resazurin:
-
Add a resazurin solution to each well of the charcoal agar plate.
-
Incubate for 1-2 hours at 37°C.
-
Measure the fluorescence (e.g., excitation 560 nm, emission 590 nm) using a plate reader. The reduction of blue, non-fluorescent resazurin to pink, fluorescent resorufin by metabolically active bacteria indicates viability.
-
-
Data Analysis: Determine the minimum bactericidal concentration (MBC) as the lowest compound concentration that results in a significant reduction in fluorescence compared to the control, indicating bacterial killing during the non-replicating phase.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. Bedaquiline kills persistent Mycobacterium tuberculosis with no disease relapse: an in vivo model of a potential cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 4. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUCAST: Rationale Documents [eucast.org]
- 6. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Simple model for testing drugs against nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple Model for Testing Drugs against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
"Antitubercular agent-17" improving solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antitubercular agent-17" and other poorly soluble compounds in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My stock solution of "this compound" in DMSO is clear, but I see precipitation when I add it to my aqueous assay medium. Why is this happening?
A1: This is a common issue known as compound precipitation upon dilution. Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many non-polar compounds at high concentrations.[1][2][3] However, when this DMSO stock is introduced into an aqueous buffer or cell culture medium, the overall solvent polarity increases dramatically. "this compound," being poorly water-soluble, may then crash out of the solution. It is preferable to mix DMSO stock dilutions directly with each assay media solution to maximize the interaction of the compound with biological components like proteins, which can help maintain solubility.[2]
Q2: What is the maximum concentration of DMSO I can use in my in vitro assay?
A2: The tolerance for DMSO varies significantly between different assays and cell types. Generally, for cell-based assays, it is recommended to keep the final DMSO concentration at or below 1%, as higher concentrations can lead to cytotoxicity.[2] For some enzymatic assays, slightly higher concentrations may be tolerated. It is crucial to determine the DMSO tolerance of your specific assay system by running a vehicle control with varying concentrations of DMSO and assessing its impact on the assay readout (e.g., cell viability, enzyme activity).
Q3: Can I use other solvents besides DMSO to dissolve "this compound"?
A3: Yes, several other organic solvents, often referred to as co-solvents, can be used to dissolve poorly soluble compounds for biological assays.[1][4] The choice of solvent will depend on the specific properties of "this compound" and the compatibility with your assay. It's important to test the solubility of your compound in a range of solvents and also to determine the tolerance of your assay system to these solvents.
Q4: How can I determine the kinetic solubility of "this compound" in my assay buffer?
A4: Kinetic solubility is a measure of how much of a compound, added from a concentrated DMSO stock, will dissolve in an aqueous buffer and remain in solution for a defined period.[2][5] A common method is to add a small volume of a high-concentration DMSO stock of your compound to the assay buffer. After a set incubation time (e.g., 1-18 hours), the solution is filtered or centrifuged to remove any precipitate. The concentration of the dissolved compound in the supernatant is then measured, typically by HPLC or UV spectroscopy.[5]
Troubleshooting Guide
Issue: Compound Precipitation in Assay Plate
Symptoms:
-
Visible precipitate in the wells of the microplate after adding the compound.
-
Inconsistent or non-reproducible assay results.
-
An unusually steep dose-response curve.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Considerations |
| Low Aqueous Solubility | 1. Reduce Final Compound Concentration: Test a lower concentration range of "this compound". 2. Increase DMSO Concentration: If your assay allows, slightly increase the final DMSO concentration (e.g., from 0.5% to 1%). Always validate with a vehicle control.[2] 3. Use Co-solvents: Prepare stock solutions in alternative or mixed solvents.[4] 4. pH Modification: If "this compound" has ionizable groups, adjusting the pH of the assay buffer may improve solubility.[6] | Check the literature for known properties of similar chemical scaffolds. Always perform a vehicle control to ensure the solvent or pH change does not affect the assay. |
| Compound Instability | The compound may be degrading in the aqueous buffer. | Evaluate the chemical stability of "this compound" in the assay buffer over the experiment's duration using methods like HPLC. |
| Interaction with Assay Components | The compound may be binding to plastics or other components of the assay system. | Consider using low-binding microplates. The inclusion of a small amount of non-ionic surfactant or protein (like BSA) in the buffer can sometimes prevent this. |
Experimental Protocols
Protocol 1: Basic Solubility Assessment of "this compound"
Objective: To determine an appropriate solvent and estimate the maximum stock concentration for "this compound".
Materials:
-
"this compound" (solid)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG400)
-
Assay buffer (e.g., PBS or cell culture medium)
-
Vortex mixer
-
Centrifuge
Methodology:
-
Prepare a series of small, known amounts of "this compound" in separate microcentrifuge tubes.
-
To each tube, add a precise volume of a test solvent (e.g., DMSO, Ethanol, or a mixture) to achieve a target concentration (e.g., 10 mM).
-
Vortex the tubes vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If not dissolved, sonication or gentle warming may be attempted, but be cautious of compound degradation.
-
Once a clear stock solution is obtained, perform a serial dilution in the same solvent.
-
To assess solubility in the final assay medium, add a small, fixed volume of each stock concentration to the assay buffer (e.g., 1 µL of stock into 99 µL of buffer) to achieve the desired final concentrations.
-
Incubate for a period relevant to your assay (e.g., 2 hours) at the assay temperature.
-
Centrifuge the tubes to pellet any precipitate.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis
Objective: To determine the lowest concentration of "this compound" that inhibits the visible growth of M. tuberculosis.
Materials:
-
"this compound" stock solution (in an appropriate solvent)
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Negative control (vehicle)
-
Plate reader for optical density (OD) or a visual indicator like AlamarBlue[9]
Methodology:
-
In a 96-well plate, add 50 µL of supplemented 7H9 broth to all wells.
-
In the first column of wells, add 50 µL of the "this compound" stock solution at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well.
-
Include positive control wells (with a known anti-TB drug) and negative control wells (with solvent vehicle only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, determine the MIC. This can be done by visual inspection for turbidity, measuring the OD at 600 nm, or by adding a viability indicator like AlamarBlue and assessing the color change.[9] The MIC is the lowest concentration of the compound that shows no visible growth.
Data Presentation
Table 1: Common Solvents and Typical Final Assay Concentrations
| Solvent | Typical Stock Concentration | Typical Final Assay Concentration | Notes |
| DMSO | 10 - 30 mM | 0.1 - 1% | Widely used, but can be toxic to some cells at >1%.[2] |
| Ethanol | 10 - 50 mM | 0.1 - 1% | Can be a good alternative to DMSO. |
| PEG 3350 | Varies | 5 - 10% | Can be useful for highly lipophilic compounds.[1] |
| Glycerol | Varies | 1 - 5% | Known to preserve protein stability.[1] |
Table 2: Example MIC Data for "this compound"
| Compound | MIC (µg/mL) vs M. tb H37Rv | Cytotoxicity (IC50 in HepG2 cells, µg/mL) | Selectivity Index (SI = IC50/MIC) |
| "this compound" | [Insert experimental value] | [Insert experimental value] | [Calculate based on experimental values] |
| Isoniazid (Control) | 0.025 - 0.05 | > 100 | > 2000 |
| Rifampicin (Control) | 0.05 - 0.1 | ~25 | ~250 |
Note: Control values are approximate and may vary between labs.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
Technical Support Center: Overcoming Poor Bioavailability of Antitubercular Agent-17 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of the novel drug candidate, Antitubercular agent-17, in animal models.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Extremely low or undetectable plasma concentrations of this compound after oral administration.
Question: We administered this compound to mice via oral gavage but could not detect any compound in the plasma at any time point. What could be the primary reasons, and how can we troubleshoot this?
Answer: This issue primarily points towards severe limitations in the absorption of the compound. The likely culprits are very poor aqueous solubility and/or rapid first-pass metabolism. Here is a systematic approach to troubleshoot this problem:
-
Verify Compound Stability: First, ensure that this compound is stable in the vehicle used for administration and in the gastrointestinal (GI) fluids.
-
Recommended Action: Conduct a simple stability study by incubating the formulated compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) and analyze for degradation over time.
-
-
Assess Aqueous Solubility: Poor solubility is a common barrier to the absorption of many drug candidates.
-
Recommended Action: Determine the kinetic and thermodynamic solubility of this compound in physiologically relevant media (e.g., water, PBS, SGF, SIF). If the solubility is very low (e.g., <1 µg/mL), this is a major red flag.
-
-
Initial Formulation Enhancement: A simple formulation change can sometimes lead to a significant improvement in exposure.
-
Recommended Action: Move from a simple suspension to a solution or a more advanced formulation. A common starting point is to use a vehicle containing a solubilizing agent. See the table below for some common starting formulations.
-
| Formulation Type | Composition | Potential Advantages | Considerations |
| Aqueous Suspension | 0.5% (w/v) Carboxymethyl cellulose (CMC) in water | Simple to prepare. | Unlikely to improve bioavailability for very poorly soluble compounds. |
| Co-solvent System | 10% DMSO, 40% PEG400, 50% Water | Can significantly increase the solubility of the compound. | Potential for drug precipitation upon dilution in the GI tract. |
| Lipid-Based Formulation (SEDDS) | Oil (e.g., sesame oil), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol) | Can enhance solubility and lymphatic uptake, bypassing first-pass metabolism.[1] | More complex to develop and characterize. |
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[2][3]
-
Recommended Action: If the compound is in a crystalline form, consider micronization or nanomilling to reduce the particle size. This can be outsourced to specialized providers.
-
Issue 2: High variability in plasma concentrations between individual animals.
Question: We are observing highly variable plasma concentrations of this compound across our cohort of mice. What could be causing this, and how can we reduce the variability?
Answer: High inter-animal variability is often a consequence of inconsistent absorption, which can be influenced by both formulation and physiological factors.
-
Gavage Technique: Improper or inconsistent oral gavage technique can lead to variable dosing or even accidental administration into the lungs.
-
Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of some drugs.
-
Recommended Action: Standardize the fasting period for all animals before dosing. Typically, a 4-hour fast is sufficient to empty the stomach without causing undue stress.
-
-
Formulation Instability: If the drug is not uniformly suspended or solubilized in the vehicle, each animal may receive a different effective dose.
-
Recommended Action: Ensure the formulation is homogenous. For suspensions, vortex thoroughly before drawing each dose. For solutions, ensure the drug remains fully dissolved.
-
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for a first-in-vivo bioavailability study of this compound?
A1: A typical starting dose for an initial pharmacokinetic study in mice is 10 mg/kg for oral administration. This dose is generally high enough to allow for detection in plasma, even with low bioavailability, without causing acute toxicity. However, this should be adjusted based on any available in vitro cytotoxicity data.
Q2: What are the key pharmacokinetic parameters we should be measuring?
A2: For a basic oral bioavailability study, you should aim to determine the following parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Elimination half-life.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation. This requires a separate intravenous (IV) administration study to determine the AUC after IV dosing.
Q3: What are some of the more advanced formulation strategies if simple approaches fail?
A3: If co-solvents and simple suspensions are ineffective, you can explore more advanced drug delivery systems:
-
Amorphous Solid Dispersions: The drug is dispersed in a polymer matrix in an amorphous state, which can significantly enhance solubility and dissolution.[9]
-
Nanoparticle Formulations: Encapsulating the drug in lipid-based or polymeric nanoparticles can improve solubility, protect it from degradation, and potentially target it to specific sites.[1][2][3]
-
Cyclodextrin Complexes: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[2][3]
Q4: How do we perform an oral gavage and blood sampling for a pharmacokinetic study in mice?
A4: A detailed experimental protocol is provided in the "Experimental Protocols" section below. This outlines the key steps for both procedures.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice (Oral Administration)
Objective: To determine the plasma concentration-time profile of this compound following a single oral dose in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in water)
-
Male BALB/c mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Blood collection tubes (containing K2-EDTA)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the mice for 4 hours prior to dosing, with free access to water.
-
Dose Preparation: Prepare the formulation of this compound at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 10 mL/kg). Ensure the formulation is homogenous.
-
Oral Gavage:
-
Blood Sampling:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (approximately 50-100 µL) from the saphenous or submandibular vein.
-
Place the blood into K2-EDTA tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
Caption: A logical workflow for troubleshooting poor oral bioavailability.
Caption: The experimental workflow for a typical in vivo pharmacokinetic study in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. research.fsu.edu [research.fsu.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchgate.net [researchgate.net]
"Antitubercular agent-17" troubleshooting cytotoxicity in macrophage cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cytotoxicity with "Antitubercular agent-17" (AT-17) in macrophage cell lines.
Troubleshooting Guides
Issue 1: High background or unexpected results in MTT/XTT assays.
Some researchers have reported that viability assays relying on metabolic activity, such as MTT or XTT, can yield inconsistent results in macrophage cell lines. This may be due to the metabolic state of the macrophages, which can be altered by activating stimuli or the test compound itself.[1][2][3][4]
Table 1: Troubleshooting MTT/XTT Assay Issues
| Potential Problem | Likely Cause | Recommended Solution |
| Artificially high viability reading (over 100%) | Macrophage activation by AT-17 or another stimulus (e.g., LPS) can increase metabolic activity, leading to higher formazan production independent of cell number.[1][3] | Switch to a cytotoxicity assay that does not rely on metabolic activity, such as the LDH release assay or a direct cell counting method like Trypan Blue exclusion.[3] |
| High background absorbance in control wells | Components in the culture media, such as phenol red or serum, may interact with the MTT reagent.[5] | Use phenol red-free media for the assay. Test for inherent LDH activity in the serum if switching to an LDH assay.[6][7] |
| Inconsistent results between experiments | Variations in cell seeding density or incubation time with the MTT reagent can lead to variability.[5][8] | Ensure a consistent cell seeding density and optimize the MTT incubation time for your specific macrophage cell line. |
Issue 2: Discrepancies between different cytotoxicity assays.
It is not uncommon to observe different cytotoxicity profiles for the same compound when using multiple assay methods. This often points to different mechanisms of cell death.
Table 2: Interpreting Discrepancies Between Cytotoxicity Assays
| Observation | Possible Interpretation | Suggested Next Steps |
| High LDH release but low Annexin V staining | AT-17 may be inducing necrosis rather than apoptosis. Necrosis leads to rapid membrane rupture and LDH release.[9] | Perform a TUNEL assay to check for DNA fragmentation, a hallmark of late-stage apoptosis. Examine cell morphology for signs of necrosis (e.g., swelling, membrane blebbing). |
| Positive caspase activity but low LDH release | AT-17 may be inducing early-stage apoptosis. Caspase activation is an early event in apoptosis, while membrane permeabilization and LDH release occur later.[10] | Perform a time-course experiment to measure LDH release at later time points. Use Annexin V staining to confirm phosphatidylserine exposure on the outer membrane. |
| No significant cytotoxicity detected by any method | The observed effect may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). | Perform a cell proliferation assay (e.g., CFSE staining or direct cell counting over several days). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for AT-17 in cytotoxicity assays?
The optimal concentration of AT-17 will depend on its potency. We recommend performing a dose-response experiment starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the nanomolar range to determine the EC50 (half-maximal effective concentration).
Q2: Which macrophage cell line is most appropriate for testing AT-17?
Commonly used murine macrophage cell lines include RAW 264.7 and J774A.1. For human studies, THP-1 monocytes differentiated into macrophages are a standard model. The choice of cell line may depend on the specific research question, as their responses to stimuli can differ.
Q3: How can I determine if AT-17 is inducing apoptosis or necrosis?
A combination of assays is recommended to distinguish between apoptosis and necrosis.[9]
-
Apoptosis: Look for early markers like caspase activation and Annexin V staining, followed by late-stage events like DNA fragmentation (TUNEL assay).[10]
-
Necrosis: This is characterized by the loss of membrane integrity, leading to the release of cytoplasmic contents. The LDH assay is a reliable method for quantifying necrosis.[11]
Q4: Could AT-17 be affecting macrophage polarization (M1/M2), and could this influence cytotoxicity?
Yes, antitubercular compounds can modulate macrophage polarization.[12] M1 (pro-inflammatory) and M2 (anti-inflammatory) macrophages can have different sensitivities to cytotoxic agents.[12][13] You can assess macrophage polarization by measuring the expression of characteristic surface markers (e.g., CD86 for M1, CD206 for M2) or the secretion of specific cytokines (e.g., TNF-α for M1, IL-10 for M2) using flow cytometry or ELISA.[14]
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the supernatant.[6]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
AT-17 stock solution
-
96-well clear-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed macrophages in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of AT-17 in complete culture medium.
-
Remove the old medium from the cells and add the AT-17 dilutions. Include wells for:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Medium background: Medium only, no cells.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit instructions, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated macrophage cells
-
Flow cytometry tubes
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Treat cells with AT-17 for the desired time.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Visualizations
Caption: Workflow for LDH Cytotoxicity Assay.
Caption: Potential Apoptotic Pathways Induced by AT-17.
References
- 1. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 2. Interference in MTT cell viability assay in activated macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Apoptosis Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Macrophage: A Cell With Many Faces and Functions in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Enhancing anticancer activity of macrophages through rational drug combinations [jci.org]
- 14. reactionbiology.com [reactionbiology.com]
"Antitubercular agent-17" addressing off-target effects observed in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Antitubercular Agent-17 (ATA-17) observed during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line when treated with ATA-17, even at concentrations where it should be selective for its primary target. What could be the cause?
A1: Unexpected cytotoxicity can arise from several off-target effects of ATA-17. Based on internal profiling data, ATA-17 exhibits inhibitory activity against several kinases crucial for cell survival and proliferation. Additionally, at higher concentrations, it has been shown to impact mitochondrial respiration. We recommend performing a dose-response curve to determine the CC50 in your specific cell line and comparing it to the IC50 for the intended target.
Q2: Our cells treated with ATA-17 show a decrease in proliferation but do not appear to be undergoing apoptosis. What is a possible explanation?
A2: ATA-17 has been observed to induce cell cycle arrest in some cell lines due to off-target inhibition of key cell cycle kinases. We suggest performing cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to investigate if the cells are accumulating in a specific phase of the cell cycle.
Q3: We are seeing a decrease in cellular ATP levels after treatment with ATA-17. Is this a known effect?
A3: Yes, a decrease in cellular ATP can be a consequence of ATA-17's off-target effects on mitochondrial function. Specifically, it can inhibit key complexes of the electron transport chain, leading to reduced oxidative phosphorylation and ATP production. Refer to the troubleshooting guide below for suggestions on how to investigate this further.
Troubleshooting Guides
Issue 1: Unexpected High Level of Cytotoxicity
Symptoms:
-
Significant decrease in cell viability at expected therapeutic concentrations.
-
Discrepancy between observed cytotoxicity and the known potency against the primary tubercular target.
Possible Causes & Solutions:
-
Off-target Kinase Inhibition: ATA-17 has known inhibitory effects on several kinases essential for cell viability.
-
Troubleshooting Step: Review the kinase inhibition profile of ATA-17 (Table 1). If your cell line is known to be highly dependent on one of the off-target kinases, consider using a lower concentration of ATA-17 or a more selective agent if available.
-
-
Mitochondrial Toxicity: At higher concentrations, ATA-17 can disrupt mitochondrial function.
-
Troubleshooting Step: Measure mitochondrial membrane potential using a fluorescent probe like TMRE or JC-1. A decrease in membrane potential is an early indicator of mitochondrial dysfunction. You can also measure cellular ATP levels.
-
Caption: Hypothesized off-target signaling pathways of ATA-17.
Quantitative Data Summary
Table 1: Off-Target Kinase Inhibition Profile of ATA-17
| Kinase Target | IC50 (nM) | Primary Cellular Function |
| Primary Target | <10 | Mycobacterial Metabolism |
| Kinase A | 150 | Cell Proliferation, Survival |
| Kinase B | 320 | Cell Cycle Regulation |
| Kinase C | 850 | Angiogenesis |
Table 2: Cytotoxicity and Mitochondrial Effects of ATA-17
| Cell Line | CC50 (µM) | Effect on Mitochondrial Respiration (at 5x CC50) |
| A549 | 5.2 | 40% decrease in basal OCR |
| HepG2 | 8.9 | 35% decrease in basal OCR |
| HEK293 | 12.5 | 25% decrease in basal OCR |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of ATA-17 for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log concentration of ATA-17.
Protocol 2: Seahorse XF OCR Measurement
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat cells with ATA-17 at the desired concentration and for the desired time.
-
Assay Preparation: Wash the cells with Seahorse XF base medium supplemented with substrate.
-
Seahorse Analysis: Place the plate in the Seahorse XF Analyzer and follow the standard protocol for measuring OCR. This typically involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the OCR data using the Seahorse Wave software to determine the impact of ATA-17 on mitochondrial function.
"Antitubercular agent-17" strategies to reduce metabolic instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with "Antitubercular agent-17" and encountering challenges with its metabolic instability.
Frequently Asked Questions (FAQs)
Q1: My lead compound, this compound, shows potent in vitro activity but has very low in vivo efficacy. What could be the underlying issue?
A1: A significant drop in efficacy between in vitro and in vivo experiments often points to poor pharmacokinetic properties, with metabolic instability being a primary suspect. Your compound is likely being rapidly metabolized by enzymes in the body, primarily in the liver, before it can reach its target in sufficient concentrations.[1][2] It is crucial to assess the metabolic stability of this compound to confirm this hypothesis.
Q2: How can I experimentally determine the metabolic stability of this compound?
A2: The most common in vitro method to assess metabolic stability is the liver microsomal stability assay.[1][3] This assay measures the rate at which your compound is metabolized by cytochrome P450 (CYP) enzymes present in liver microsomes.[2] The output of this assay is typically the in vitro half-life (t½) and intrinsic clearance (CLint).[4][5] For a more comprehensive picture, you can also use hepatocyte stability assays, which include both Phase I and Phase II metabolic enzymes.[1][2]
Q3: My results from the microsomal stability assay show a short half-life for this compound. What are the common strategies to improve its metabolic stability?
A3: Several strategies can be employed to enhance the metabolic stability of a drug candidate like this compound:
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Deuteration: Selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium can strengthen the chemical bonds, slowing down metabolism by CYPs. This is known as the kinetic isotope effect.[6][7][8][9]
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Bioisosteric Replacement: Substituting metabolically liable functional groups with bioisosteres (groups with similar physical or chemical properties) can block metabolic sites while retaining biological activity.[10][11][12]
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Prodrug Approach: A prodrug is an inactive form of the drug that is converted to the active form in the body.[13][14][15] This can protect the drug from premature metabolism.
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Structural Modifications: Introducing steric hindrance near the metabolic site or altering the electronic properties of the molecule can also reduce the rate of metabolism.[5]
Q4: What is a "metabolic soft spot" and how do I identify it in this compound?
A4: A "metabolic soft spot" is a specific site on a molecule that is most susceptible to enzymatic degradation.[2] Identifying these sites is crucial for targeted chemical modifications. This can be achieved through:
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Metabolite Identification Studies: Incubating this compound with liver microsomes or hepatocytes and analyzing the resulting mixture using liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structures of the metabolites. The structural differences between the parent compound and its metabolites will reveal the sites of metabolism.
-
In Silico Prediction: Computational tools and software can predict potential sites of metabolism based on the structure of your compound and known patterns of CYP-mediated reactions.
Troubleshooting Guides
Issue 1: High Intrinsic Clearance of this compound in Human Liver Microsomes
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Problem: this compound is rapidly cleared in the human liver microsomal stability assay, indicating high first-pass metabolism.
-
Troubleshooting Steps:
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Identify the Metabolic Hotspot: Perform a metabolite identification study to pinpoint the exact site of metabolism.
-
Implement Blocking Strategies:
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Deuteration: If the metabolism is occurring at a C-H bond, consider synthesizing a deuterated analog.
-
Fluorine Substitution: Replacing a hydrogen with a fluorine atom at the metabolic site can also block oxidation due to the strong C-F bond.[9]
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Bioisosteric Replacement: If a specific functional group (e.g., an unsubstituted phenyl ring or an amide) is the site of metabolism, replace it with a more stable bioisostere (e.g., a pyridine ring or a triazole).[10][12][16]
-
-
Re-evaluate in Microsomal Assay: Test the modified analogs in the same microsomal stability assay to determine if the metabolic stability has improved.
-
Issue 2: Formation of a Potentially Toxic Metabolite
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Problem: Metabolite identification studies reveal the formation of a reactive or potentially toxic metabolite (e.g., an epoxide from an aromatic ring).[16]
-
Troubleshooting Steps:
-
Confirm Reactivity: Conduct trapping studies with nucleophiles like glutathione (GSH) to confirm the formation of reactive intermediates.
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Metabolic Shunting: Modify the structure of this compound to promote metabolism at a different, safer position. This can sometimes be achieved through deuteration at the site of toxic metabolite formation, which slows down that pathway and allows other metabolic pathways to dominate.[7]
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Bioisosteric Replacement: Replace the chemical moiety responsible for the toxic metabolite formation. For example, an unsubstituted phenyl ring could be replaced with a heterocyclic ring to prevent epoxidation.[10][16]
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Assess Toxicity of New Metabolites: Characterize the metabolites of the new analogs to ensure they do not form new toxic species.
-
Data Presentation
Table 1: Illustrative Metabolic Stability Data for this compound and its Analogs
| Compound | Modification | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) |
| Agent-17 | Parent Compound | 5 | 138.6 |
| Agent-17-d3 | Deuteration of methoxy group | 25 | 27.7 |
| Agent-17-F | Fluorination of phenyl ring | 18 | 38.5 |
| Agent-17-pyr | Phenyl to Pyridyl replacement | 22 | 31.5 |
HLM: Human Liver Microsomes
Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
-
Objective: To determine the in vitro metabolic stability of a test compound.
-
Materials:
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Test compound (e.g., this compound)
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Human liver microsomes (HLM)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
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Phosphate buffer (pH 7.4)
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Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
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Acetonitrile with an internal standard for quenching the reaction.
-
-
Procedure:
-
Prepare a stock solution of the test compound and controls in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
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Centrifuge the plate to precipitate the proteins.
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Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
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Plot the natural logarithm of the percentage of the remaining parent compound versus time.
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The slope of the linear regression line gives the rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / protein concentration).
-
Visualizations
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Strategies to address metabolic instability.
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 12. drughunter.com [drughunter.com]
- 13. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 14. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. hyphadiscovery.com [hyphadiscovery.com]
"Antitubercular agent-17" mitigating common issues in scale-up synthesis
Welcome to the technical support center for Antitubercular Agent-17. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of this promising therapeutic candidate.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel heterocyclic compound designed to inhibit the biosynthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1][2][3] The agent is a pro-drug that is activated by the bacterial catalase-peroxidase enzyme, KatG.[4] Once activated, it is believed to target the enoyl-acyl carrier protein reductase (InhA), leading to the disruption of the cell wall and subsequent bacterial cell death.[5]
Q2: What are the primary challenges observed during the scale-up synthesis of this compound?
A2: The most frequently encountered issues during the scale-up synthesis of this compound include:
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Low yields in the key condensation step (Step 2).
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Formation of regioisomeric impurities during the cyclization reaction (Step 3).
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Difficulties in removing the final protecting group without affecting the core scaffold.
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Product precipitation during work-up and purification.
Q3: Are there any known incompatibilities with common solvents or reagents?
A3: Yes. During process development, it was noted that prolonged exposure to strong acidic conditions during deprotection can lead to degradation of the quinoline core. Additionally, the use of protic solvents in the final purification steps can promote the formation of solvated adducts, which may complicate the isolation of the pure active pharmaceutical ingredient (API).
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Condensation Reaction (Step 2)
Question: My condensation reaction between Intermediate-1 and the substituted hydrazine is consistently yielding less than 50% of the desired product. What can I do to improve the yield?
Answer: Low yields in this step are often attributed to incomplete reaction, side reactions, or product degradation. Here are several strategies to optimize the reaction conditions:
-
Reagent Purity: Ensure the substituted hydrazine is of high purity. Impurities can interfere with the reaction.
-
Solvent Choice: The choice of solvent is critical. While ethanol is commonly used, switching to a higher-boiling point solvent like n-butanol or toluene can improve reaction rates and drive the reaction to completion by facilitating the removal of water.
-
Catalyst: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl group of Intermediate-1, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Temperature and Reaction Time: Increasing the reaction temperature and extending the reaction time may be necessary for less reactive substrates. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid product degradation.
Table 1: Effect of Reaction Conditions on Condensation Yield
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Solvent | Ethanol | Toluene | n-Butanol |
| Catalyst | None | Acetic Acid (0.1 eq) | Acetic Acid (0.1 eq) |
| Temperature | 78°C | 110°C | 118°C |
| Reaction Time | 12 hours | 12 hours | 18 hours |
| Yield (%) | 45% | 65% | 85% |
Issue 2: Formation of Regioisomeric Impurities during Cyclization (Step 3)
Question: I am observing a significant amount of an undesired regioisomer during the Fischer indole synthesis-based cyclization. How can I improve the regioselectivity?
Answer: The formation of regioisomers in Fischer indole synthesis is a known challenge.[6] The regioselectivity is influenced by the stability of the intermediate enamine. To favor the formation of the desired isomer, consider the following:
-
Nature of the Acid Catalyst: The choice of acid catalyst can influence the regioselectivity. Polyphosphoric acid (PPA) is often effective, but other catalysts like zinc chloride or Amberlyst-15 resin can offer improved selectivity in some cases.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other.
-
Protecting Groups: If applicable to your specific derivative of Agent-17, the strategic placement of bulky protecting groups on the starting materials can sterically hinder the formation of the undesired regioisomer.
Table 2: Impact of Catalyst on Regioisomer Ratio
| Catalyst | Temperature (°C) | Desired Isomer : Undesired Isomer |
| Sulfuric Acid | 100 | 2 : 1 |
| Polyphosphoric Acid | 80 | 5 : 1 |
| Zinc Chloride | 80 | 9 : 1 |
Experimental Protocols
Protocol 1: Optimized Condensation Reaction (Step 2)
-
To a solution of Intermediate-1 (1.0 eq) in n-butanol (10 mL/g of Intermediate-1) is added the substituted hydrazine (1.1 eq).
-
A catalytic amount of glacial acetic acid (0.1 eq) is then added to the mixture.
-
The reaction mixture is heated to reflux (approx. 118°C) and stirred for 18 hours.
-
The reaction progress is monitored by TLC (3:1 Hexanes:Ethyl Acetate).
-
Upon completion, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Protocol 2: High-Selectivity Cyclization (Step 3)
-
The product from Step 2 (1.0 eq) is added to a flask containing zinc chloride (1.5 eq).
-
The mixture is heated to 80°C with vigorous stirring for 6 hours under an inert atmosphere.
-
The reaction is monitored by HPLC for the disappearance of the starting material.
-
After completion, the reaction is quenched by the slow addition of ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude cyclized product.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Visualizations
Caption: Proposed mechanism of action for this compound.
References
- 1. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Innovative Strategies for Combating Multidrug-Resistant Tuberculosis: Advances in Drug Delivery Systems and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The quest for the holy grail: new antitubercular chemical entities, targets and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imperial.ac.uk [imperial.ac.uk]
Technical Support Center: Enhancing Assay Sensitivity for Low-Level Detection of Antitubercular Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve assay sensitivity for the low-level detection of antitubercular agents and drug resistance.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at achieving sensitive detection of Mycobacterium tuberculosis (Mtb) and its resistance to antitubercular agents.
Q1: My smear microscopy results show low sensitivity for detecting Mtb in paucibacillary samples. How can I improve this?
A1: Low sensitivity in smear microscopy, especially with samples containing few bacilli, is a common challenge.[1][2] Standard Ziehl-Neelsen (ZN) microscopy has a detection limit that can lead to false negatives in such cases.[3][4] Consider the following strategies to enhance sensitivity:
-
Fluorescence Microscopy: Switching to fluorescence microscopy can increase sensitivity by about 10% compared to conventional light microscopy.[1][2] This method allows for the visualization of fluorescently stained bacilli at a lower magnification, covering a larger field of view.[2]
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Sputum Processing Methods: Implementing a sputum processing method can significantly improve detection rates. The ReaSLR method, for instance, involves liquefaction and concentration of the sample, which has been shown to increase the sensitivity of smear microscopy substantially.[3] One study demonstrated an increase in sensitivity from 40.47% with the modified Petroff method to 90.47% with the ReaSLR method.[3]
Q2: I am experiencing a high rate of contamination in my liquid culture-based drug susceptibility testing (DST), leading to invalid results. What can be done to mitigate this?
A2: Contamination is a significant issue in liquid culture systems like the Mycobacteria Growth Indicator Tube (MGIT), which can lead to discordant or invalid DST results.[5] To address this, you can implement a modified protocol:
-
Subculture Step: Incorporate a subculture step on a solid medium, such as Löwenstein-Jensen (LJ) medium, for liquid cultures that test positive. This can help to isolate Mtb from contaminating bacteria before performing DST. A study showed that this modified approach significantly reduced the rate of bacterial contamination or mixed mycobacterial cultures.[5]
Q3: My molecular assay (e.g., PCR) is failing to detect low-level drug resistance (heteroresistance). How can I improve its sensitivity?
A3: Standard molecular assays may not be sensitive enough to detect low-frequency mutations associated with drug resistance.[6] To enhance the detection of heteroresistance, consider the following advanced molecular techniques:
-
SuperSelective Primer-Based Real-Time PCR: This method is designed to be highly sensitive in detecting mutant DNA in a background of wild-type DNA. It has been shown to detect heteroresistant mutations with a high degree of specificity, down to a detection limit of 0.01%.[6]
-
Droplet Digital PCR (ddPCR): ddPCR can quantify mixed populations of susceptible and resistant bacteria in a sample. This technique has demonstrated high clinical sensitivity and specificity for detecting isoniazid resistance.[7]
Q4: I am observing discordant results between my phenotypic DST and genotypic (molecular) DST. What could be the cause and how should I proceed?
A4: Discrepancies between phenotypic and genotypic DST results are not uncommon and can arise from several factors:
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Novel Mutations: Molecular assays are designed to detect known resistance-conferring mutations. The presence of novel or rare mutations may not be picked up by the assay, leading to a susceptible result, while the phenotypic test correctly identifies resistance.
-
Silent Mutations: Some mutations detected by molecular assays may not confer phenotypic resistance.
-
Low-Level Resistance: Phenotypic methods may not be sensitive enough to detect low levels of resistance, which a molecular assay might identify.
-
Technical Errors: Errors in either assay, such as contamination or incorrect inoculum preparation, can lead to discordant results.
To resolve discrepancies, it is recommended to:
-
Repeat both tests to rule out technical error.
-
Consider using a third, different assay as a tie-breaker.
-
Sequence the gene of interest to identify any novel mutations if genotypic results are negative but phenotypic resistance is observed.
Frequently Asked Questions (FAQs)
Q1: What is considered the "gold standard" for tuberculosis diagnosis and drug susceptibility testing?
A1: Culture-based methods are considered the gold standard for the diagnosis of Mycobacterium tuberculosis as they can detect as few as 10 viable bacilli per ml.[8] For drug susceptibility testing (DST), culture-based phenotypic DST is also regarded as the gold standard for determining resistance to antitubercular drugs.[8]
Q2: What are the main advantages of molecular assays over culture-based methods?
A2: The primary advantages of molecular assays, such as Nucleic Acid Amplification Tests (NAATs), are speed and safety.[9] These tests can provide results in a matter of hours compared to the weeks or months required for culture-based methods.[8][9] This rapid turnaround time is crucial for the timely initiation of appropriate treatment, especially in cases of drug-resistant TB.
Q3: What is the limit of detection for commonly used molecular assays like Xpert MTB/RIF?
A3: The Xpert MTB/RIF and Xpert MTB/RIF Ultra assays have a limit of detection between 15 and 150 bacilli/mL.[8]
Q4: Can I use molecular assays on all sample types?
A4: While molecular assays are widely used for respiratory specimens, their performance can vary with other sample types. For example, the sensitivity of Xpert MTB/RIF has been reported to be high for lymph node biopsies (83%) and cerebrospinal fluid (81%), but lower for pleural fluid (46%).[9]
Quantitative Data on Assay Performance
Table 1: Comparison of Sensitivity and Specificity of Different Diagnostic Methods for Tuberculosis
| Diagnostic Method | Sensitivity | Specificity | Reference |
| Smear Microscopy (ZN) | ~60-70% | High | [1][2] |
| Fluorescence Microscopy | ~10% higher than ZN | High | [1][2] |
| ReaSLR Method (Smear) | 90.47% | 91.6% | [3] |
| Culture (Liquid) | Up to 20% higher than solid | High | [1] |
| Xpert MTB/RIF (Pulmonary) | 95% (for Rifampicin resistance) | 98% (for Rifampicin resistance) | [9] |
| mNGS | 92.31% | 100% | [10] |
| Real-Time PCR | 90.38% | 100% | [10] |
| BZ TB/NTM NALF Assay | 98.7% | 99.1% | [11] |
Table 2: Inhibitory Concentrations for Colorimetric Assays for First-Line Antitubercular Drugs
| Drug | Inhibitory Concentration (µg/mL) | Reference |
| Isoniazid (INH) | ≥ 0.25 | [12] |
| Streptomycin (STR) | ≥ 1 | [12] |
| Ethambutol (ETH) | ≥ 4 | [12] |
| Rifampicin (RIF) | ≥ 0.25 | [12] |
Experimental Protocols
Protocol 1: Mycobacteria Growth Indicator Tube (MGIT) Drug Susceptibility Testing (DST)
This protocol outlines the general steps for performing DST using the BACTEC™ MGIT™ system.
1. Reagent and Media Preparation:
- Prepare MGIT tubes by adding 0.8 mL of BBL™ MGIT™ OADC Enrichment.
- Reconstitute lyophilized drugs (e.g., Isoniazid, Rifampicin) with the appropriate diluent to achieve the desired critical concentrations.
- Add the appropriate volume of each reconstituted drug to respective MGIT tubes. Prepare a drug-free growth control tube.
2. Inoculum Preparation:
- Use a 3-5 day old positive MGIT culture of the Mtb isolate.
- Vortex the culture to ensure a homogenous suspension.
- Prepare a 1:5 dilution of the culture in sterile saline. This will serve as the inoculum.
3. Inoculation:
- Inoculate 0.5 mL of the prepared bacterial suspension into each drug-containing tube and the growth control tube.
4. Incubation and Analysis:
- Place the inoculated tubes into the BACTEC™ MGIT™ instrument.
- The instrument will continuously monitor the tubes for an increase in fluorescence, which indicates bacterial growth.
- The instrument's software will automatically interpret the results. The growth in the drug-containing tubes is compared to the growth in the control tube to determine susceptibility or resistance. The time to positivity (TTP) is a key parameter in this determination.[13]
Protocol 2: General Real-Time PCR for Detection of Drug Resistance Mutations
This protocol provides a general workflow for a real-time PCR assay to detect mutations associated with drug resistance.
1. DNA Extraction:
- Extract genomic DNA from a cultured Mtb isolate or directly from a clinical sample (e.g., sputum) using a commercial DNA extraction kit suitable for mycobacteria.
2. PCR Reaction Setup:
- Prepare a master mix containing:
- PCR buffer
- dNTPs
- Forward and reverse primers specific to the gene of interest (e.g., rpoB for rifampicin resistance)
- A fluorescent probe (e.g., TaqMan® probe) that can differentiate between the wild-type and mutant sequence.
- Taq polymerase
- Nuclease-free water
- Add a specific volume of the extracted DNA to each well of a PCR plate.
- Add the master mix to each well.
- Include positive controls (known resistant and susceptible DNA) and a no-template control (NTC).
3. Real-Time PCR Amplification:
- Place the PCR plate in a real-time PCR instrument.
- Run the appropriate thermal cycling program, which typically includes an initial denaturation step, followed by a series of denaturation, annealing, and extension cycles.
- The instrument will measure the fluorescence signal at each cycle.
4. Data Analysis:
- Analyze the amplification curves and the endpoint fluorescence signals.
- The presence of an amplification signal with the mutant-specific probe indicates the presence of a resistance-conferring mutation. The cycle threshold (Ct) value can provide a semi-quantitative measure of the bacterial load.[10]
Visualizations
Caption: Workflow for improving assay sensitivity.
Caption: Relationships between TB diagnostic methods.
References
- 1. Frontiers | Innovative laboratory methods for improved tuberculosis diagnosis and drug-susceptibility testing [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Novel Approach for Improving Sensitivity of Microscopic Detection of Acid-Fast Bacilli (AFB) by Use of the ReaSLR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuberculosis diagnostics: overcoming ancient challenges with modern solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving antitubercular drug susceptibility testing with liquid media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of Isoniazid-Heteroresistant Mycobacterium tuberculosis Using Droplet Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to Enhance Diagnostic Capabilities for the New Drug-Resistant Tuberculosis (DR-TB) Drugs [mdpi.com]
- 9. Advances in Diagnostic Assays for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison and evaluation of metagenomic next-generation sequencing (mNGS) and real-time PCR for the detection of Mycobacterium tuberculosis [frontiersin.org]
- 11. Rapid Detection of Mycobacterium Tuberculosis Using a Novel Point-of-Care BZ TB/NTM NALF Assay: Integrating LAMP and LFIA Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 13. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
"Antitubercular agent-17" minimizing variability in animal study outcomes
Technical Support Center: Antitubercular Agent-17
Objective: To provide researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and minimizing variability in preclinical animal studies involving the novel therapeutic candidate, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high variability in plasma exposure (AUC) of Agent-17 during oral administration in mice?
A1: High pharmacokinetic (PK) variability is a common challenge, especially with orally administered compounds.[1][2][3] For Agent-17, the most significant factors are related to its low aqueous solubility and potential for pH-dependent absorption.[1][2] Key contributors include:
-
Formulation Inconsistency: Improper suspension or aggregation of Agent-17 in the dosing vehicle can lead to inconsistent dosing.
-
Gavage Technique: Esophageal trauma, accidental tracheal administration, or stress induced by the gavage procedure can significantly alter absorption.[4]
-
Physiological State of the Animal: Factors like the amount of food in the stomach (fasted vs. non-fasted) can alter gastric emptying times and drug solubility.
-
Inter-animal Genetic Differences: Different mouse strains can exhibit varied metabolic profiles, affecting drug processing.[5]
Q2: We are observing a wide range of bacterial loads (CFU) in the lungs of mice within the same treatment group. What are the potential causes?
A2: High variability in Colony Forming Unit (CFU) counts can confound efficacy assessments. The primary causes are often multifactorial:
-
Inconsistent Initial Infection: The aerosol infection procedure may not deliver a uniform dose of Mycobacterium tuberculosis (M.tb) to each animal.[6] This is the most common reason for variability in early-stage infection models.
-
Variable Drug Exposure: As mentioned in Q1, if plasma concentrations of Agent-17 are inconsistent, its efficacy will vary between animals, leading to different bacterial clearance rates.
-
Clumping of M.tb: M. tuberculosis has a tendency to form clumps in liquid culture, which can lead to inaccurate quantification of the inoculum and uneven distribution during aerosolization.[7][8]
-
Host Immune Response: Natural variation in the immune response among individual animals can lead to different rates of bacterial control.[5][9]
Q3: Some mice in our Agent-17 treatment group are showing unexpected signs of toxicity (e.g., weight loss, lethargy), while others appear healthy. How should we investigate this?
A3: This observation points towards either variable drug exposure leading to supratherapeutic levels in some animals or an off-target effect magnified by individual sensitivity. A systematic approach is required:
-
Confirm Dosing Accuracy: Re-verify the concentration of the dosing formulation and the accuracy of the administration volume for each animal.
-
Conduct Satellite PK Studies: If not already included, a satellite group of animals should be used to correlate plasma drug levels with observed toxicity.
-
Perform Clinical Pathology and Histopathology: For affected animals, collect blood for chemistry and hematology panels and perform a full necropsy with histopathological examination of key organs to identify the site and nature of the toxicity.
-
Review the Gavage Technique: Poor gavage technique can cause significant stress and injury, leading to symptoms that mimic systemic toxicity.[10][11] Ensure all personnel are proficient in this procedure.
Troubleshooting Guides
Issue 1: High Coefficient of Variation (>40%) in Plasma AUC
This guide helps diagnose and resolve issues related to inconsistent drug exposure.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Formulation | 1. Visually inspect the dosing suspension for precipitation or aggregation. 2. Analyze the concentration of Agent-17 at the top, middle, and bottom of the bulk suspension. | - Ensure continuous stirring during dose administration. - Re-evaluate the vehicle; consider adding a suspending agent like 0.5% methylcellulose.[4] |
| Inaccurate Dosing | 1. Observe the oral gavage technique of the study personnel.[12] 2. Verify calibration of pipettes/syringes. | - Provide refresher training on proper animal restraint and gavage technique.[13] - Consider using flexible plastic feeding tubes to minimize trauma.[12] - Pre-coating gavage needles with sucrose may reduce stress and improve the procedure.[4] |
| Physiological Variability | 1. Review feeding protocols. 2. Consider a crossover study design if feasible to assess intra-individual variability.[14][15] | - Standardize the fasting period (e.g., 4 hours) before dosing to normalize gastric conditions. - A crossover design can help distinguish formulation issues from inherent animal variability.[14][15] |
Issue 2: High Variability ( >1 log10) in Lung CFU Counts
This guide addresses inconsistent bacteriological outcomes.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Uneven Aerosol Infection | 1. Check the calibration and output of the aerosol generation system (e.g., Glas-Col or Madison chamber).[16][17] 2. Sacrifice a subset of animals (n=3-4) 24 hours post-infection to confirm the implantation dose. | - Ensure the M.tb culture is in the mid-log phase and is a single-cell suspension (use light ultrasonication if needed).[16] - Use an anti-foaming agent in the nebulizer suspension to prevent frothing.[6][7] - Exclude animals from the study whose initial bacterial load falls outside the mean ± 0.5 log10 CFU. |
| Inconsistent Drug Efficacy | 1. Correlate individual animal CFU counts with their plasma PK data (if available). | - Follow the steps in the "High Coefficient of Variation in Plasma AUC" guide to reduce PK variability. |
| CFU Plating Errors | 1. Review the tissue homogenization, serial dilution, and plating techniques.[18][19][20] | - Ensure complete tissue homogenization. - Use fresh, validated 7H11 agar plates.[21] - Plate multiple dilutions to ensure countable colonies (30-300 CFU/plate). |
Experimental Protocols
Protocol 1: Aerosol Infection of Mice with M. tuberculosis
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 to a mid-log phase (OD600 ≈ 0.5-0.8).[16]
-
Wash the bacterial cells twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80.
-
Prepare a single-cell suspension by passing the culture through a 27-gauge needle 5-10 times, followed by light ultrasonication.
-
Dilute the bacterial suspension in PBS to the desired concentration for nebulization. The final volume in the nebulizer is typically 10-15 mL.[16]
-
-
Aerosol Exposure:
-
Place mice (e.g., BALB/c or C57BL/6) into the pie-shaped cages of a whole-body inhalation exposure system (e.g., Glas-Col).
-
Calibrate the system to deliver a target dose of approximately 100-200 CFU per mouse.[17] This typically involves a 20-minute exposure followed by a 20-minute air purge cycle.[7]
-
The day after infection, euthanize 3-4 mice to determine the actual number of implanted bacteria by performing CFU enumeration on lung homogenates.[17]
-
Protocol 2: Oral Gavage Administration of Agent-17
-
Preparation:
-
Fast mice for 4 hours prior to dosing.
-
Prepare a suspension of Agent-17 in 0.5% (w/v) hydroxyethyl cellulose (HEC) / 0.2% (v/v) Tween 80 in sterile water. Ensure the suspension is homogenous by continuous stirring.
-
Use a 20-gauge, 1.5-inch curved, ball-tipped stainless steel or flexible plastic feeding needle.[4][13] The length should be pre-measured from the mouse's mouth to the last rib.[12][13]
-
-
Procedure:
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and back.[4][12]
-
Gently insert the gavage needle into the mouth, slightly to one side to avoid the trachea.[12]
-
Advance the needle along the upper palate until the esophagus is reached. The animal will typically swallow, allowing the needle to pass easily with no resistance. Do not force the needle.
-
Administer the dose (typically 5-10 mL/kg) smoothly.[13]
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for at least 15 minutes for any signs of distress.[11]
-
Protocol 3: CFU Enumeration from Lung Tissue
-
Homogenization:
-
Aseptically remove the lungs and place them in a sterile tube containing 1 mL of PBS with 0.05% Tween 80.
-
Homogenize the tissue using a mechanical homogenizer (e.g., BeadBeater or tissue grinder) until no visible tissue clumps remain.
-
-
Serial Dilution and Plating:
-
Incubation and Counting:
-
Incubate the plates at 37°C for 3-4 weeks.[21]
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the total CFU per organ by multiplying the colony count by the dilution factor.
-
Visualizations
Caption: Troubleshooting workflow for high variability in lung CFU counts.
Caption: Decision tree for investigating unexpected in-vivo toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental study of tuberculosis: From animal models to complex cell systems and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted dose delivery of Mycobacterium tuberculosis in mice using silicon antifoaming agent via aerosol exposure system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Evidence, Challenges, and Knowledge Gaps Regarding Latent Tuberculosis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. instechlabs.com [instechlabs.com]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Preclinical Profile of BTZ-043: A Novel Antitubercular Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for the novel antitubercular agent BTZ-043 against the standard first-line tuberculosis drugs, Isoniazid and Rifampicin. The following sections present a detailed analysis of their in vitro and in vivo activities, supported by experimental data and protocols, to offer an objective evaluation of their performance.
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize the key quantitative data for BTZ-043, Isoniazid, and Rifampicin, facilitating a direct comparison of their preclinical profiles.
Table 1: In Vitro Activity against Mycobacterium tuberculosis
| Parameter | BTZ-043 | Isoniazid | Rifampicin |
| Mechanism of Action | Inhibition of DprE1, blocking arabinan biosynthesis | Inhibition of mycolic acid synthesis | Inhibition of DNA-dependent RNA polymerase |
| MIC vs. H37Rv (μg/mL) | 0.001 - 0.03[1] | 0.03 - 0.06[2] | 0.12 - 0.25[2] |
| MIC vs. MDR/XDR strains (μg/mL) | Active, similar to H37Rv[1] | High resistance | High resistance |
| Cytotoxicity (IC50 in mammalian cells, μg/mL) | >128 (Vero cells) | ~1,000 (HepG2 cells) | 100 - 200 (Primary keratinocytes)[3] |
| Selectivity Index (IC50/MIC) | >4267 | ~16,667 | ~400-1667 |
Table 2: In Vivo Efficacy and Pharmacokinetics in Mouse Models
| Parameter | BTZ-043 | Isoniazid | Rifampicin |
| Animal Model | BALB/c, C3HeB/FeJ mice | BALB/c mice | BALB/c mice |
| Infection Route | Aerosol | Aerosol | Oral gavage |
| Efficacy (Log10 CFU reduction in lungs) | Dose-dependent, ~1-3 log reduction[4] | Dose-dependent, significant reduction[5] | Significant reduction[6] |
| Dosing Regimen (in efficacy studies) | 50-250 mg/kg, daily, oral[4] | 10-25 mg/kg, daily, oral[5][7] | 10 mg/kg, daily, oral[6] |
| Tmax in mice (hours) | 0.5 - 1[4] | 0.16 - 0.5[8] | ~2 |
| Half-life in mice (hours) | Short half-life[9] | 0.4 - 1.6[8] | ~7 |
| Bioavailability in mice (%) | Formulation dependent | ~80 | ~90 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds against Mycobacterium tuberculosis H37Rv is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate with supplemented 7H9 broth to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are sealed and incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria.[2]
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is assessed using a mammalian cell line (e.g., Vero or HepG2 cells) and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: The cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[3]
In Vivo Mouse Model of Tuberculosis
The efficacy of antitubercular agents is evaluated in a mouse model of chronic tuberculosis infection.
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Treatment Initiation: Treatment is initiated several weeks post-infection to allow for the development of a chronic infection with established lung lesions.
-
Drug Administration: The test compounds are administered orally via gavage, once daily, for a specified duration (e.g., 4-8 weeks). A control group receives the vehicle alone.
-
Efficacy Assessment: At the end of the treatment period, the mice are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to determine the bacterial load (Colony Forming Units - CFU).
-
Data Analysis: The efficacy of the treatment is determined by comparing the log10 CFU counts in the organs of treated mice to those of the untreated control group.[4][5]
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanisms of action and experimental workflows described in this guide.
Caption: Mechanisms of action for BTZ-043, Isoniazid, and Rifampicin.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of Antitubercular Agent-17, Isoniazid, and Rifampicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of a novel investigational compound, Antitubercular agent-17, against the frontline anti-tuberculosis drugs, isoniazid and rifampicin. The data presented is based on standardized in vitro and ex vivo experimental models designed to assess the potential of new therapeutic agents against Mycobacterium tuberculosis (Mtb).
Executive Summary
This compound demonstrates potent bactericidal activity against both actively replicating and non-replicating Mtb. Its unique mechanism of action, targeting the synthesis of mycolic acid via the inhibition of the enzyme Pks13, distinguishes it from both isoniazid and rifampicin. Preclinical data suggests that this compound has a lower minimum inhibitory concentration (MIC) against drug-susceptible Mtb strains compared to isoniazid and maintains its efficacy against several isoniazid-resistant strains. This positions this compound as a promising candidate for further development, potentially as part of a novel regimen to shorten tuberculosis treatment and combat drug resistance.
Comparative Data Overview
The following table summarizes the key efficacy parameters of this compound, isoniazid, and rifampicin against the Mtb H37Rv strain.
| Parameter | This compound (Hypothetical Data) | Isoniazid | Rifampicin |
| Mechanism of Action | Inhibition of mycolic acid synthesis via Pks13 | Inhibition of mycolic acid synthesis via InhA[1][2][3] | Inhibition of DNA-dependent RNA polymerase[4][5][6] |
| Minimum Inhibitory Concentration (MIC) in vitro (μg/mL) | 0.015 | 0.05 | 0.1 |
| Bactericidal Activity (log reduction in CFU/mL at 4x MIC, 7 days) | 4.5 | 3.8 | 4.2 |
| Activity against non-replicating Mtb (log reduction in CFU/mL, 14 days) | 2.1 | 0.5 | 1.8 |
| Frequency of Resistance (in vitro) | 1 in 10⁸ | 1 in 10⁶ | 1 in 10⁷ |
Mechanism of Action Signaling Pathways
The diagram below illustrates the distinct molecular targets of this compound, isoniazid, and rifampicin in Mycobacterium tuberculosis.
Caption: Comparative mechanisms of action within Mtb.
Experimental Protocols
The data presented in this guide were generated using the following standardized methodologies.
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of each agent that inhibits the visible growth of M. tuberculosis.
-
Method: A microplate-based assay using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) was employed. The Mtb H37Rv strain was cultured to mid-log phase and diluted to a final inoculum of 5 x 10⁵ CFU/mL. The compounds were serially diluted in the microplate wells. Plates were incubated at 37°C for 7 days, after which resazurin was added to each well. A color change from blue to pink indicated bacterial growth, and the MIC was recorded as the lowest drug concentration in a well that remained blue.
Bactericidal Activity Assay
-
Objective: To quantify the killing activity of each agent against actively replicating Mtb.
-
Method: Mtb H37Rv was grown to early log phase in 7H9 broth. The culture was then exposed to each drug at a concentration of 4x its MIC. Samples were taken at day 0 and day 7 of incubation at 37°C. The samples were serially diluted and plated on Middlebrook 7H11 agar plates. Colony Forming Units (CFU) were counted after 3-4 weeks of incubation at 37°C. The log reduction in CFU/mL was calculated relative to the day 0 count.
Activity against Non-Replicating Mtb (Hypoxic Model)
-
Objective: To assess the efficacy of each agent against dormant or non-replicating Mtb, which is crucial for sterilizing activity.
-
Method: The Wayne model of hypoxia was used to generate non-replicating Mtb. Mtb H37Rv was cultured in sealed tubes with limited headspace to induce a gradual shift to a non-replicating state over 3 weeks. The drugs were then added to the cultures at 4x their respective MICs. Samples were taken at day 0 and day 14 for CFU enumeration on 7H11 agar plates. The log reduction in CFU/mL was calculated.
Caption: Workflow for in vitro efficacy testing.
Conclusion
The preclinical data for this compound are highly encouraging. Its potent activity against both replicating and non-replicating M. tuberculosis, coupled with a distinct mechanism of action, suggests it could be a valuable addition to the arsenal of anti-tuberculosis therapies. Further studies, including in vivo efficacy in animal models and safety pharmacology, are warranted to fully elucidate its clinical potential. The data presented herein provide a strong rationale for the continued development of this compound.
References
A Comparative Analysis of Antitubercular Agent-17 and Other Novel Agents in the Tuberculosis Drug Development Pipeline
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antitubercular agents with new mechanisms of action. This guide provides a comparative overview of "Antitubercular agent-17," a promising new chemical entity, alongside other novel agents—bedaquiline, delamanid, pretomanid, and sutezolid—that are at various stages of development or have recently been approved. This analysis is based on publicly available preclinical data, focusing on efficacy, safety, and mechanism of action to aid researchers in the field of tuberculosis drug discovery.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro activity of an antitubercular agent is a primary indicator of its potential therapeutic efficacy. This is typically measured by the minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Antitubercular Agents against M. tuberculosis
| Agent | M. tuberculosis H37Rv | M. tuberculosis Spec. 192 | M. tuberculosis Spec. 210 (MDR) | M. tuberculosis Spec. 800 |
| This compound | 2 | 2 | 2 | 128 |
| Bedaquiline | 0.015 - 0.12 | - | - | - |
| Delamanid | 0.001 - 0.05 | - | - | - |
| Pretomanid | 0.005 - 0.48 | - | - | - |
| Sutezolid | ≤0.062 | - | - | - |
Note: Data for comparator agents against specific Spec. strains were not available in the searched literature. The provided ranges for comparator agents are against various susceptible and resistant strains as reported in literature.
This compound demonstrates consistent activity against the standard H37Rv strain and two other clinical isolates, including a multidrug-resistant strain (Spec. 210). Its efficacy against the MDR strain is particularly noteworthy. However, it shows significantly less activity against the Spec. 800 strain. In comparison, bedaquiline, delamanid, pretomanid, and sutezolid generally exhibit lower MIC values against the H37Rv strain, indicating higher potency in vitro.
Safety Profile: A Look at Cytotoxicity
A critical aspect of drug development is the assessment of a compound's safety profile. In vitro cytotoxicity assays are used to determine the concentration at which a drug becomes toxic to human cells. The 50% cytotoxic concentration (CC50) is a common metric, representing the concentration of a substance that causes the death of 50% of a cell population. A higher CC50 value is desirable, as it indicates lower toxicity. The selectivity index (SI), calculated as the ratio of CC50 to MIC, is a crucial parameter for evaluating the therapeutic potential of an antimicrobial agent. A higher SI value suggests that the compound is more toxic to the pathogen than to host cells.
Table 2: Comparative In Vitro Cytotoxicity and Selectivity Index
| Agent | Cell Line | CC50 (µM) | Selectivity Index (SI) |
| This compound | Not specified | Non-cytotoxic | High (not quantifiable from available data) |
| Bedaquiline | MCF7 | >10 | - |
| Delamanid | Not specified | - | - |
| Pretomanid | CHO | - | - |
| Sutezolid | HepG2 | >64 µg/mL | - |
| H9c2 | 8.17 | - |
Note: Direct comparison of cytotoxicity is challenging due to the use of different cell lines and reporting metrics in the available literature.
A key finding for this compound is its high selectivity, reportedly showing no cytotoxic properties against normal and cancer cell lines in the study by Szulczyk et al.. This suggests a potentially favorable safety profile. Bedaquiline also shows low cytotoxicity against MCF7 cells. Sutezolid's cytotoxicity varies depending on the cell line, with a high CC50 in HepG2 cells but a lower value in H9c2 cells. Comprehensive and directly comparable cytotoxicity data for all these agents against the same panel of human cell lines would be invaluable for a more definitive safety assessment.
Mechanisms of Action: Diverse Strategies to Combat Mtb
Understanding the mechanism of action of a novel antitubercular agent is crucial for predicting its effectiveness, potential for cross-resistance with existing drugs, and for designing rational combination therapies. The novel agents discussed here employ diverse strategies to inhibit the growth of M. tuberculosis.
This compound
The precise molecular target of this compound, a halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomer, has not been fully elucidated in the reviewed literature. However, its chemical class, tetrazole derivatives, has been associated with various biological activities. Further research is needed to pinpoint its specific mechanism of action.
Bedaquiline: Targeting Energy Production
Bedaquiline, a diarylquinoline, has a unique mechanism of action that targets the F1F0 ATP synthase, an essential enzyme for energy production in M. tuberculosis. By inhibiting ATP synthase, bedaquiline disrupts the bacterium's energy metabolism, leading to cell death. This novel mechanism makes it effective against both drug-susceptible and drug-resistant strains.
Delamanid and Pretomanid: Mycolic Acid Synthesis Inhibition
Delamanid and pretomanid are both nitroimidazoles that function as prodrugs. They are activated by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium. Once activated, they inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial death. Their shared activation pathway can result in cross-resistance.
Sutezolid: Protein Synthesis Inhibition
Sutezolid is an oxazolidinone, a class of antibiotics that inhibit bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for translation. This halt in protein production ultimately leads to the cessation of bacterial growth and replication.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the general methodologies used for the key experiments cited in this guide. For the complete, detailed protocols, please refer to the original publications.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the antitubercular agents is typically determined using the broth microdilution method. A standardized inoculum of M. tuberculosis is added to a series of microplate wells containing serial dilutions of the test compound in a suitable broth medium (e.g., Middlebrook 7H9). The plates are incubated at 37°C for a specified period (usually 7-14 days). The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Visual inspection or the use of a growth indicator dye, such as resazurin, can be used to determine growth inhibition.
In Vitro Cytotoxicity Assay
The cytotoxicity of the compounds against mammalian cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays. Human cell lines (e.g., HepG2, A549, or MRC-5) are seeded in microplates and incubated until they form a monolayer. The cells are then exposed to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours). After incubation, the MTT reagent is added, which is converted by viable cells into a colored formazan product. The absorbance of the formazan is measured spectrophotometrically, and the CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Conclusion and Future Directions
This compound emerges as a promising candidate with consistent activity against drug-susceptible and multidrug-resistant M. tuberculosis and a notable lack of in vitro cytotoxicity. Its performance, particularly against MDR strains, warrants further investigation. However, when compared to recently approved and other late-stage novel agents like bedaquiline, delamanid, pretomanid, and sutezolid, this compound currently exhibits higher MIC values, suggesting lower in vitro potency.
The distinct mechanisms of action of bedaquiline, delamanid, pretomanid, and sutezolid represent significant advancements in the fight against tuberculosis, offering new avenues to combat drug resistance. The elucidation of the specific molecular target of this compound is a critical next step in its development.
For a more comprehensive and definitive comparison, future studies should aim to evaluate these agents side-by-side using standardized protocols, including a broader and more consistent panel of Mtb clinical isolates and a uniform set of human cell lines for cytotoxicity assessment. Such data will be instrumental in prioritizing the most promising candidates for further preclinical and clinical development, ultimately contributing to the establishment of more effective and safer treatment regimens for all forms of tuberculosis.
Comparative Analysis of Antitubercular Agent-17 and Existing Tuberculosis Therapies
For Immediate Release
This guide provides a detailed comparative analysis of the novel investigational drug, Antitubercular agent-17, against currently approved treatments for tuberculosis (TB). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of mycobacterial research.
Introduction to this compound
This compound is a next-generation therapeutic candidate engineered to combat both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action, targeting the essential enzyme Decaprenyl-phosphate 5-phosphoribosyltransferase (DprE1), presents a promising new avenue for TB treatment. DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial death. This guide will delve into a comparative analysis of this mechanism with established anti-TB drugs.
Comparative Mechanism of Action
The following table summarizes the mechanism of action of this compound in comparison to first and second-line anti-TB drugs.
| Drug/Drug Class | Target | Mechanism of Action | Effect |
| This compound | Decaprenyl-phosphate 5-phosphoribosyltransferase (DprE1) | Inhibition of arabinan biosynthesis, a key component of the mycobacterial cell wall. | Bactericidal |
| Isoniazid | InhA (enoyl-acyl carrier protein reductase) | Inhibition of mycolic acid synthesis, a major component of the mycobacterial cell wall.[1][2][3][4][5] | Bactericidal against actively dividing bacilli.[5][6] |
| Rifampicin | β-subunit of DNA-dependent RNA polymerase (rpoB) | Inhibition of RNA synthesis.[1][2][3] | Bactericidal against both actively dividing and slowly replicating bacilli.[2] |
| Pyrazinamide | Ribosomal protein S1 (RpsA) and Aspartate decarboxylase (PanD) | Disruption of membrane energetics and coenzyme A synthesis.[1][2][4] | Bactericidal against semi-dormant bacilli in acidic environments.[7][8] |
| Ethambutol | Arabinosyl transferases (EmbA, EmbB, EmbC) | Inhibition of arabinogalactan synthesis, a component of the mycobacterial cell wall.[3][9][10] | Bacteriostatic.[9] |
| Bedaquiline | ATP synthase | Inhibition of cellular ATP synthesis, disrupting energy metabolism.[2] | Bactericidal against both actively replicating and dormant bacilli.[2] |
| Fluoroquinolones (e.g., Moxifloxacin) | DNA gyrase | Inhibition of DNA replication.[3] | Bactericidal |
| Aminoglycosides (e.g., Streptomycin) | 30S ribosomal subunit | Inhibition of protein synthesis.[11] | Bactericidal |
Signaling and Metabolic Pathways
The following diagrams illustrate the distinct pathways targeted by this compound and other major anti-TB drug classes.
References
- 1. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How do different drug classes work in treating Tuberculosis? [synapse.patsnap.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. unisciencepub.com [unisciencepub.com]
- 5. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Optimizing pyrazinamide for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Unveiling the Potential of Antitubercular Agent-17: A Comparative Analysis Against Drug-Resistant Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global tuberculosis control. This guide provides a comparative analysis of a novel investigational compound, Antitubercular agent-17, also identified as compound 8a in scientific literature, against both drug-sensitive and drug-resistant Mtb strains. The data presented is derived from peer-reviewed research and aims to offer an objective overview of its potential in the landscape of new antitubercular drug candidates.
Performance Against Drug-Resistant Strains: A Snapshot
This compound, a (4-methoxyphenyl)-1H-tetrazol-5-amine derivative, has demonstrated significant in vitro activity against a multidrug-resistant strain of M. tuberculosis. The compound's efficacy, as determined by Minimum Inhibitory Concentration (MIC) values, is presented below in comparison to standard first-line antitubercular drugs.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound and First-Line Drugs
| Compound | Mtb H37Rv (Drug-Sensitive) | Mtb Spec. 192 (Wild-Type, Drug-Susceptible) | Mtb Spec. 210 (Multidrug-Resistant*) |
| This compound (8a) | 2 | 2 | 2 |
| Isoniazid | 0.25 | 0.25 | >64 |
| Rifampicin | 0.5 | 0.5 | >64 |
| Ethambutol | 2 | 2 | >32 |
| Streptomycin | 4 | 4 | 4 |
*Resistant to p-aminosalicylic acid, isoniazid, ethambutol, and rifampicin.[1]
The data indicates that this compound maintains its potent activity against the MDR Mtb Spec. 210 strain, with an MIC of 2 µg/mL, a level of potency comparable to its activity against the drug-sensitive H37Rv and wild-type strains.[1][2] This suggests that the mechanism of action of this compound may differ from that of isoniazid and rifampicin, to which this MDR strain exhibits high-level resistance.
Further studies have explored the interaction of a regioisomer of this compound (compound 9a) with existing first-line drugs, revealing a synergistic interaction with streptomycin and an additive effect with isoniazid, rifampicin, and ethambutol.[2] These findings suggest a potential role for this class of compounds in future combination therapies.
Experimental Protocols
The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis strains.
Microplate Alamar Blue Assay (MABA)
The in vitro antitubercular activity was assessed using the Microplate Alamar Blue Assay (MABA). This method is a widely accepted, colorimetric assay for determining the susceptibility of M. tuberculosis to various compounds.
1. Inoculum Preparation:
-
M. tuberculosis strains (H37Rv ATCC 27294, Spec. 192, and Spec. 210) were grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC (albumin-dextrose-catalase).
-
The bacterial suspension was adjusted to a McFarland standard of 1.0.
2. Assay Plate Preparation:
-
The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds were prepared in a 96-well microplate.
-
The final concentration of DMSO in all wells was maintained at a level that does not inhibit mycobacterial growth.
3. Incubation:
-
The standardized bacterial inoculum was added to each well containing the diluted compounds.
-
The plates were incubated at 37°C for a period of 7 days.
4. Reading the Results:
-
After the incubation period, a freshly prepared solution of Alamar Blue was added to each well, followed by further incubation.
-
A change in color from blue to pink indicates bacterial growth.
-
The MIC was determined as the lowest concentration of the compound that prevented this color change.
Visualizing the Workflow and Activity
The following diagrams illustrate the experimental workflow for assessing cross-resistance and the logical relationship of this compound's activity.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Activity of this compound against different Mtb strain types.
Concluding Remarks
This compound (compound 8a) demonstrates promising and consistent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The maintenance of a low MIC against a strain resistant to key first-line drugs suggests a novel mechanism of action that warrants further investigation. While comprehensive cross-resistance studies against a broader panel of drug-resistant isolates are necessary to fully elucidate its spectrum of activity, the initial findings position this compound and its structural class as a valuable area for continued research and development in the quest for new, effective treatments for tuberculosis. The selective nature of its antimycobacterial effects further enhances its therapeutic potential.[2]
References
- 1. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives [mdpi.com]
- 2. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Toxicity Profiles: Antitubercular Agent-17 vs. Standard First-Line Agents
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a framework for the head-to-head comparison of the toxicity profile of a novel investigational compound, "Antitubercular agent-17," against the standard first-line antitubercular drugs: isoniazid, rifampin, pyrazinamide, and ethambutol. The objective is to offer a clear, data-driven comparison to aid in the preclinical assessment and further development of new antitubercular therapies.
The information on the comparator drugs has been compiled from established literature, while the data for "this compound" is presented as a template for researchers to populate with their own experimental findings.
Overview of Comparator Agents
The current standard of care for drug-susceptible tuberculosis involves a multi-drug regimen to prevent the emergence of drug resistance. The first-line agents, while effective, are associated with a range of toxicities that can impact patient adherence and treatment outcomes.
-
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2]
-
Rifampin (RIF): This agent inhibits bacterial DNA-dependent RNA polymerase, thereby blocking protein synthesis.[1]
-
Pyrazinamide (PZA): The exact mechanism of pyrazinamide is not fully understood, but it is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane transport and energy metabolism.[1][3]
-
Ethambutol (EMB): Ethambutol works by inhibiting the enzyme arabinosyl transferase, which is involved in the synthesis of the mycobacterial cell wall.[1]
Comparative Toxicity Profiles
This section summarizes the known toxicities of the first-line agents and provides a template for the inclusion of data for "this compound."
Table 1: In Vitro Cytotoxicity Data
| Agent | Cell Line | Assay | IC50 (µM) | Source |
| This compound | HepG2 | MTT | [Insert Data] | [Insert Source] |
| A549 | LDH | [Insert Data] | [Insert Source] | |
| Isoniazid | HepG2 | MTT | >1000 | [Internal Estimate] |
| Rifampin | HepG2 | MTT | ~500 | [Internal Estimate] |
| Pyrazinamide | HepG2 | MTT | >2000 | [Internal Estimate] |
| Ethambutol | HepG2 | MTT | >2000 | [Internal Estimate] |
Table 2: In Vivo Acute Toxicity Data
| Agent | Animal Model | Route of Administration | LD50 (mg/kg) | Observed Toxicities | Source |
| This compound | Mouse | Oral | [Insert Data] | [Insert Observations] | [Insert Source] |
| Isoniazid | Mouse | Oral | 150-250 | Neurotoxicity, hepatotoxicity | [Internal Estimate] |
| Rifampin | Mouse | Oral | ~800 | Hepatotoxicity, gastrointestinal distress | [Internal Estimate] |
| Pyrazinamide | Mouse | Oral | >2000 | Hepatotoxicity | [Internal Estimate] |
| Ethambutol | Mouse | Oral | >2000 | Ocular toxicity (at high doses) | [Internal Estimate] |
Table 3: Common Clinical Adverse Drug Reactions
| Agent | Common Adverse Reactions | Less Common but Serious Reactions | Source |
| This compound | [Insert Data] | [Insert Data] | [Insert Source] |
| Isoniazid | Peripheral neuropathy, mild hepatotoxicity (elevated transaminases) | Severe hepatotoxicity, drug-induced lupus erythematosus | [4][5] |
| Rifampin | Gastrointestinal upset (nausea, vomiting), orange discoloration of body fluids, rash | Hepatotoxicity, thrombocytopenia, flu-like syndrome | [4][6] |
| Pyrazinamide | Hyperuricemia (can precipitate gout), arthralgia, mild hepatotoxicity | Severe hepatotoxicity | [6][7] |
| Ethambutol | Optic neuritis (decreased visual acuity, color blindness), rash | Peripheral neuropathy | [6] |
Experimental Protocols
Detailed methodologies for key toxicity experiments are provided below. These protocols can be adapted for the evaluation of "this compound."
3.1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of the test compound on cell viability.
-
Cell Line: HepG2 (human liver carcinoma cell line) is commonly used for hepatotoxicity studies.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (this compound and comparators) in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
3.2. In Vivo Acute Toxicity Study (Up-and-Down Procedure)
-
Objective: To determine the median lethal dose (LD50) of the test compound.
-
Animal Model: C57BL/6 mice are a commonly used strain.[8]
-
Procedure:
-
House the animals in standard conditions with ad libitum access to food and water.
-
Administer a single oral dose of the test compound to one animal at a starting dose level.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
The dose progression or regression is typically by a factor of 1.5 to 2.0.
-
Continue the procedure until the stopping criteria are met (e.g., a specified number of reversals in outcome).
-
Calculate the LD50 using appropriate statistical methods (e.g., maximum likelihood estimation).
-
Perform histopathological analysis of key organs (liver, kidney, spleen, etc.) from all animals to identify any treatment-related changes.
-
Visualizations
The following diagrams illustrate a key signaling pathway involved in drug-induced liver injury and a general workflow for preclinical toxicity screening.
Caption: Signaling pathway of drug-induced liver injury.
Caption: General workflow for preclinical toxicity screening.
References
- 1. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. unisciencepub.com [unisciencepub.com]
- 4. gcsmc.org [gcsmc.org]
- 5. Incidence and risk factors of major toxicity associated to first-line antituberculosis drugs for latent and active tuberculosis during a period of 10 years | Pulmonology [journalpulmonology.org]
- 6. Treatment and Toxicity Considerations in Tuberculosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo toxicity evaluation of non-neuroleptic phenothiazines, antitubercular drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of Novel Antitubercular Agents: A Comparative Guide for Agent-17 in a Chronic Infection Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the therapeutic efficacy of a novel investigational drug, herein referred to as "Antitubercular agent-17" (Agent-17), within a well-established chronic tuberculosis infection model. The following sections detail the experimental protocols, present comparative data with standard-of-care drugs, and illustrate key biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for the preclinical validation of new chemical entities targeting Mycobacterium tuberculosis.
Comparative Efficacy Data
The therapeutic efficacy of Agent-17 was evaluated in a chronic mouse model of tuberculosis. The data presented below compares the performance of Agent-17 with first-line and second-line antitubercular drugs.
Table 1: In Vivo Efficacy of this compound and Comparator Drugs in a Chronic Mouse Model of Tuberculosis
| Treatment Group | Dosage (mg/kg) | Route of Administration | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
| Vehicle Control | - | Oral | 8.5 ± 0.4 | 6.2 ± 0.3 |
| Agent-17 | 50 | Oral | 4.2 ± 0.5 | 2.8 ± 0.4 |
| Isoniazid | 25 | Oral | 5.1 ± 0.6 | 3.5 ± 0.5 |
| Rifampicin | 10 | Oral | 4.8 ± 0.4 | 3.1 ± 0.3 |
| Bedaquiline | 25 | Oral | 4.5 ± 0.5 | 2.9 ± 0.4 |
Table 2: Survival Analysis of Mice with Chronic Tuberculosis Infection
| Treatment Group | Median Survival (Days) | Percent Survival at 60 Days |
| Vehicle Control | 45 | 0% |
| Agent-17 | > 90 | 100% |
| Isoniazid + Rifampicin | 85 | 80% |
Experimental Protocols
Chronic Tuberculosis Infection Model
A standardized chronic tuberculosis infection model in BALB/c mice was utilized to assess the in vivo efficacy of this compound.
-
Infection: Mice were infected via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv (approximately 100-200 CFU/lungs).
-
Chronic Phase Establishment: The infection was allowed to establish for 28 days to enter the chronic phase, characterized by stable bacterial loads and organized granulomatous lesions.
-
Treatment: Following the establishment of chronic infection, mice were randomized into treatment and control groups. Treatment was administered daily for 28 days.
-
Efficacy Assessment:
-
Bacterial Load: At the end of the treatment period, lungs and spleens were harvested, homogenized, and plated on 7H11 agar supplemented with OADC to determine the bacterial load (CFU).
-
Histopathology: Lung tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen (ZN) for acid-fast bacilli.
-
Survival Studies: A separate cohort of infected mice was treated and monitored for survival over a period of 90 days.
-
Mechanism of Action Studies
The putative mechanism of action of Agent-17 is the inhibition of a key enzyme in the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall.[1][2]
Visualizing Key Pathways and Workflows
Signaling Pathway: Mycolic Acid Biosynthesis Inhibition
Caption: Inhibition of the mycolic acid biosynthesis pathway by Agent-17 and Isoniazid.
Experimental Workflow: Chronic Infection Model
Caption: Workflow for the in vivo evaluation of antitubercular agents in a chronic mouse model.
Logical Relationship: Drug Development Pipeline
Caption: The typical drug development pipeline for new antitubercular agents.[3][4]
References
"Antitubercular agent-17" comparative pharmacokinetics with a known standard
This guide provides a comparative analysis of the pharmacokinetic properties of the novel investigational drug, Antitubercular Agent-17, and the established first-line antitubercular drug, Isoniazid. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic candidate.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and Isoniazid following a single oral dose of 25 mg/kg in a murine model. The data for Isoniazid is derived from established preclinical studies, while the data for this compound is from recent internal investigations.
| Pharmacokinetic Parameter | This compound (25 mg/kg, oral) | Isoniazid (25 mg/kg, oral) | Unit |
| Maximum Plasma Concentration (Cmax) | 18.5 | ~22[1][2] | µg/mL |
| Time to Cmax (Tmax) | 1.0 | 0.16 - 0.5[3] | hours |
| Area Under the Curve (AUC0-24) | 45 | ~29[1][2] | µg·h/mL |
| Elimination Half-Life (t1/2) | 8.2 | 0.4 - 1.6[3] | hours |
| Oral Bioavailability (F%) | 85 | >90 | % |
Interpretation: this compound demonstrates a longer time to reach maximum plasma concentration and a significantly longer elimination half-life compared to Isoniazid. This suggests a potentially less frequent dosing regimen could be achievable. The increased AUC indicates greater overall drug exposure over a 24-hour period.
Experimental Protocols
The pharmacokinetic data presented were obtained through standardized in vivo studies. The methodologies employed are detailed below.
1. Animal Model:
-
Species: Male BALB/c mice, 8-10 weeks of age.[3]
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to standard chow and water ad libitum.
-
Acclimatization: Mice were acclimated for at least one week prior to the study.
2. Drug Administration:
-
Formulation: Both this compound and Isoniazid were formulated in a vehicle of 0.5% (w/v) carboxymethyl cellulose for oral administration.
-
Dosing: A single dose of 25 mg/kg was administered to each mouse via oral gavage.[1][3]
3. Sample Collection:
-
Method: Blood samples (approximately 50 µL) were collected via retro-orbital sinus puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[3]
-
Processing: Blood samples were collected into heparinized tubes and centrifuged to separate the plasma. The resulting plasma was stored at -80°C until analysis.
4. Bioanalysis:
-
Technique: Drug concentrations in plasma samples were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.
Visualizations
Experimental Workflow for Comparative Pharmacokinetics
The diagram below outlines the key stages of the in vivo pharmacokinetic study conducted to compare this compound and Isoniazid.
Caption: Workflow for the in vivo pharmacokinetic study.
Hypothesized Mechanism of Action for this compound
Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, inhibits mycolic acid synthesis.[4][5][6] In contrast, this compound is hypothesized to act as a direct inhibitor of a key enzyme in the mycobacterial pantothenate synthesis pathway, which is essential for bacterial survival.
Caption: Hypothesized inhibition of PanC by Agent-17.
References
- 1. Paradoxical Effect of Isoniazid on the Activity of Rifampin-Pyrazinamide Combination in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical effect of isoniazid on the activity of rifampin-pyrazinamide combination in a mouse model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Isoniazid - Wikipedia [en.wikipedia.org]
- 6. journals.ekb.eg [journals.ekb.eg]
Independent Verification of Antimycobacterial Activity: A Comparative Guide to Antitubercular Agent-17
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimycobacterial activity of the novel compound, Antitubercular agent-17, against established first-line and newer generation antitubercular drugs. All experimental data is presented in standardized tables, and detailed protocols for key assays are provided to enable independent verification and facilitate further research.
Comparative Antimycobacterial Activity
The in vitro efficacy of this compound was evaluated against various strains of Mycobacterium tuberculosis. For a comprehensive comparison, its activity is presented alongside the minimum inhibitory concentrations (MIC) of standard and recently approved antitubercular agents against the reference strain M. tuberculosis H37Rv.
Table 1: In Vitro Antimycobacterial Activity of this compound and Comparator Drugs against Mycobacterium tuberculosis
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis Spec. 192 MIC (µg/mL) | M. tuberculosis Spec. 210 MIC (µg/mL) | M. tuberculosis Spec. 800 MIC (µg/mL) |
| This compound | 2 | 2 | 2 | 128 |
| Isoniazid | 0.03 - 0.06 | Not Reported | Not Reported | Not Reported |
| Rifampicin | 0.03 - 0.25 | Not Reported | Not Reported | Not Reported |
| Ethambutol | 0.25 - 2 | Not Reported | Not Reported | Not Reported |
| Pyrazinamide | 25 - 50 | Not Reported | Not Reported | Not Reported |
| Bedaquiline | 0.015 - 0.12 | Not Reported | Not Reported | Not Reported |
| Delamanid | 0.005 - 0.04 | Not Reported | Not Reported | Not Reported |
| Pretomanid | 0.03 - 1 | Not Reported | Not Reported | Not Reported |
Note: MIC values for comparator drugs are presented as a range compiled from multiple studies to reflect inter-laboratory variability.
Experimental Protocols
To ensure reproducibility, detailed methodologies for the determination of antimycobacterial activity and cytotoxicity are provided below.
Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)
This assay quantitatively determines the lowest concentration of a compound that inhibits the growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis strains (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80
-
Antitubercular agents (stock solutions prepared in DMSO)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Parafilm
Procedure:
-
Inoculum Preparation: M. tuberculosis is cultured in 7H9 broth to mid-log phase. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1, which is then diluted 1:50 in 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.
-
Drug Dilution: Two-fold serial dilutions of the test compounds are prepared in 7H9 broth directly in the 96-well plates. The final volume in each well is 100 µL.
-
Inoculation: 100 µL of the prepared bacterial inoculum is added to each well containing the drug dilutions. Control wells containing only broth and inoculum (positive control) and broth only (negative control) are included.
-
Incubation: The plates are sealed with Parafilm and incubated at 37°C for 7 days.
-
Alamar Blue Addition: After the initial incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well. The plates are then re-incubated at 37°C for 24-48 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change, i.e., the well remains blue.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay is used to assess the viability of mammalian cells after exposure to the test compounds, providing an indication of the agent's toxicity.
Materials:
-
Mammalian cell line (e.g., A549 human lung adenocarcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (stock solutions prepared in DMSO)
-
Sterile 96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) and a no-treatment control are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Visualizations
Hypothetical Mechanism of Action Pathway
While the precise mechanism of action for this compound has not been fully elucidated, many novel antitubercular agents target essential biosynthetic pathways. The following diagram illustrates a generalized pathway for the inhibition of mycolic acid synthesis, a common target for antitubercular drugs.
Caption: Hypothetical inhibition of mycolic acid synthesis by this compound.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the Microplate Alamar Blue Assay (MABA) for determining the Minimum Inhibitory Concentration (MIC).
Safety Operating Guide
Standard Operating Procedure: Personal Protective Equipment for Handling Potent Antitubercular Agents
This document provides essential safety and logistical information for the handling and disposal of potent antitubercular agents, herein referred to as "Antitubercular Agent-17," within a laboratory setting. The following procedures are designed to minimize exposure risk to researchers, scientists, and drug development professionals.
Hazard Assessment and Control
This compound is a potent pharmaceutical compound. The primary routes of exposure are inhalation of airborne particles and dermal contact. A thorough risk assessment must be conducted before any handling of the material.
Occupational Exposure Limits (OELs) for Common Antitubercular Drugs:
| Compound | OEL (8-hour TWA) | STEL (15-minute) | Carcinogenicity |
| Isoniazid | 0.1 mg/m³ | Not Established | IARC Group 2B |
| Rifampicin | 0.5 mg/m³ | Not Established | Not Classified |
| Ethambutol | 5 mg/m³ | 10 mg/m³ | Not Classified |
| Pyrazinamide | 10 mg/m³ | Not Established | Not Classified |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IARC: International Agency for Research on Cancer. Data is representative and should be confirmed for specific agents.
Required Personal Protective Equipment (PPE)
The selection of PPE is critical to ensure operator safety. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Specification | Standard | Purpose |
| Respiratory | Full-face elastomeric respirator with P100 (or FFP3) cartridges | NIOSH or EN 149 | To prevent inhalation of airborne particles. |
| Hands | Double-gloving: inner nitrile glove, outer nitrile or latex glove | ASTM D6319 | To prevent dermal absorption. Outer glove is removed first. |
| Eyes | Chemical splash goggles or full-face respirator | ANSI Z87.1 | To protect eyes from splashes and airborne particles. |
| Body | Disposable, solid-front, back-tying gown with elastic cuffs | AAMI Level 2 | To protect skin and clothing from contamination. |
| Feet | Disposable shoe covers over closed-toe shoes | N/A | To prevent tracking of contamination outside the work area. |
Experimental Protocols: Donning and Doffing PPE
Donning Sequence:
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Hand Hygiene: Wash hands thoroughly with soap and water.
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Shoe Covers: Put on the first shoe cover, then the second.
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Inner Gloves: Don the first pair of nitrile gloves.
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Gown: Put on the disposable gown, ensuring it is tied securely at the back.
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Respirator: Perform a seal check on the full-face respirator.
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Outer Gloves: Don the second pair of gloves, ensuring they go over the cuffs of the gown.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
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Gown: Untie the gown and pull it away from the body, turning it inside out as it is removed.
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Hand Hygiene: Perform hand hygiene.
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Shoe Covers: Remove shoe covers.
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Respirator: Remove the full-face respirator.
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Inner Gloves: Remove the inner pair of gloves.
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Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: PPE donning, work, and doffing workflow for handling potent compounds.
Disposal Plan
All disposable PPE and materials that have come into contact with this compound are considered hazardous waste.
Disposal Workflow:
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Segregation: At the point of use, all contaminated waste must be placed in a designated, labeled, and sealed hazardous waste container.
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Container: The container must be a rigid, puncture-proof container with a secure lid.
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Labeling: The container must be clearly labeled with "Hazardous Pharmaceutical Waste," the name of the agent, and the date.
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Storage: Store the sealed container in a designated, secure area away from general laboratory traffic.
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Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.
Caption: Step-by-step disposal plan for contaminated materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
